Nigrolineaxanthone V
Description
Properties
IUPAC Name |
7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZJBDJUYIHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nigrolineaxanthone V: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigrolineaxanthone V is a naturally occurring xanthone compound that has been isolated from the bark of Garcinia cochinchinensis and the leaves of Garcinia nigrolineata.[1] As a member of the xanthone family, a class of compounds known for their diverse biological activities, this compound has garnered interest within the scientific community for its potential pharmacological properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
This compound is a polyisoprenylated benzophenone derivative. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C24H24O6 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 864516-31-4 |
| Type of Compound | Xanthone |
Biological Activity
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against human cancer cell lines. In a study involving its isolation from Garcinia cochinchinensis, this compound, along with two other polyisoprenylated benzophenones, was tested for its cytotoxicity towards two human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited weak activity against both cell lines.
Experimental Protocols
The following section details the general methodologies employed for the isolation and cytotoxic evaluation of xanthones like this compound.
Isolation of this compound
This compound can be isolated from the bark of Garcinia cochinchinensis. A general workflow for the isolation of xanthones from plant material is outlined below.
Methodology:
-
Plant Material Collection and Preparation: The bark of Garcinia cochinchinensis is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents such as dichloromethane or methanol, to obtain a crude extract.
-
Fractionation: The crude extract is then fractionated using chromatographic techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.
-
Purification: The fractions containing the target compound are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cytotoxicity Evaluation (MTT Assay)
The cytotoxicity of this compound against cancer cell lines like HeLa and MCF-7 is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: HeLa and MCF-7 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in a solvent like DMSO) and a vehicle control.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways
Currently, there is no published research available that specifically investigates the signaling pathways modulated by this compound. The weak cytotoxic activity observed suggests that it may not be a potent inducer of common cell death pathways. Further research is required to explore its potential effects on cellular signaling cascades.
Conclusion
This compound is a xanthone isolated from Garcinia species with characterized chemical properties. To date, its biological activity has been primarily assessed through in vitro cytotoxicity assays, where it has demonstrated weak activity against HeLa and MCF-7 cancer cell lines. The lack of data on its mechanism of action and its effects on cellular signaling pathways highlights a significant gap in the current understanding of this compound. Future research should focus on more extensive biological screening to identify potential therapeutic targets and elucidate the molecular mechanisms underlying its activity. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.
References
Unraveling the Molecular Architecture of Nigrolineaxanthone V: A Technical Guide
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Nigrolineaxanthone V, a xanthone derivative isolated from Garcinia nigrolineata, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental methodologies that were instrumental in deciphering the complex molecular structure of this natural product.
This compound is a member of the xanthone family, a class of organic compounds known for their diverse biological activities. The precise determination of their molecular structure is a critical first step in exploring their therapeutic potential. This guide offers a granular look at the scientific journey undertaken to achieve this, from initial isolation to the final structural confirmation.
Spectroscopic Data Analysis
The structure of this compound was primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following table summarizes the key quantitative data obtained from ¹H and ¹³C NMR experiments.
| Position | ¹³C Chemical Shift (δC) in DMSO-d6 | ¹H Chemical Shift (δH) in DMSO-d6 (J in Hz) |
| 1 | 159.5 (C) | |
| 2 | 103.7 (C) | |
| 3 | 156.9 (C) | |
| 4 | 94.6 (CH) | 6.37 (s) |
| 4a | 156.4 (C) | |
| 5 | 132.5 (C) | |
| 6 | 152.1 (C) | |
| 7 | 113.2 (CH) | 6.75 (d, J = 8.7) |
| 8 | 115.9 (CH) | 6.57 (d, J = 10.1) |
| 8a | 112.9 (C) | |
| 9 | 179.9 (C=O) | |
| 9a | 102.2 (C) | |
| 10a | 146.0 (C) | |
| 12 | 78.1 (C) | |
| 13 | 114.5 (CH) | 5.71 (d, J = 10.1) |
| 14 | 128.1 (CH) | |
| 15 | 27.9 (CH₃) | 1.41 (s) |
| 16 | 27.9 (CH₃) | 1.41 (s) |
Experimental Protocols
The elucidation of this compound's structure involved a series of meticulous experimental procedures, as outlined below.
Isolation of this compound
The initial step involved the extraction of chemical constituents from the stem bark of Garcinia nigrolineata. The dried and powdered stem bark was subjected to exhaustive extraction with methanol. The resulting crude methanol extract was then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their solubility.
These fractions were then subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until pure this compound was obtained.
Spectroscopic Analysis
The purified this compound was then analyzed using a suite of spectroscopic methods to determine its structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments were conducted to piece together the molecular framework.
-
¹H NMR: This provided information about the number and types of protons in the molecule and their immediate chemical environment.
-
¹³C NMR: This experiment identified the number and types of carbon atoms present in the structure.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques were critical in establishing the connectivity between protons and carbons.
-
Correlation Spectroscopy (COSY): Revealed proton-proton coupling networks, helping to identify adjacent protons.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlated directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Established long-range correlations between protons and carbons (typically over two to three bonds), which was essential for connecting different fragments of the molecule and confirming the overall structure.
-
-
Visualizing the Elucidation Process
The logical flow of the structure elucidation process and the key correlations that defined the molecular architecture of this compound are illustrated in the following diagrams.
This technical guide serves as a foundational document for scientists working on the isolation, characterization, and synthesis of novel natural products. The detailed methodologies and data presented herein are intended to facilitate further research into the biological activities of this compound and other related xanthones, potentially paving the way for the development of new therapeutic agents.
A Technical Guide to the Isolation of Nigrolineaxanthones from Garcinia nigrolineata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of nigrolineaxanthones, a class of xanthone derivatives, from the plant Garcinia nigrolineata. Due to the current absence of specific published data on "Nigrolineaxanthone V," this document outlines a generalized yet detailed protocol based on established methods for the successful isolation and characterization of other named nigrolineaxanthones from this species.
Introduction
Garcinia nigrolineata, a plant belonging to the Clusiaceae family, is a rich source of various phytochemicals, including a diverse range of xanthones.[1][2] These compounds, particularly the nigrolineaxanthones, have garnered scientific interest for their potential biological activities. Previous phytochemical studies on Garcinia nigrolineata have led to the successful isolation and characterization of several novel xanthones, designated as nigrolineaxanthones A-I from the stem bark and nigrolineaxanthones J-S from the leaves.[1][3] This guide synthesizes the common experimental procedures employed in these studies to provide a robust framework for future research and drug discovery efforts focused on this class of compounds.
General Experimental Workflow
The isolation of nigrolineaxanthones from Garcinia nigrolineata typically follows a multi-step process involving extraction, fractionation, and purification. The overall workflow is depicted in the diagram below.
References
- 1. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Bark Resin Extract of Garcinia nigrolineata on Chronic Stress-Induced Memory Deficit in Mice Model and the In Vitro Monoamine Oxidases and β-Amyloid Aggregation Inhibitory Activities of Its Prenylated Xanthone Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Characteristics of Nigrolineaxanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigrolineaxanthones are a class of xanthone derivatives isolated from the plant Garcinia nigrolineata. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to the study of nigrolineaxanthones, with a focus on data presentation and methodological detail to support further research and development. It is important to note that while a specific compound "Nigrolineaxanthone V" was initially sought, the existing literature extensively documents a series of related compounds designated as Nigrolineaxanthones A-I, J-S, and AA. This guide will, therefore, focus on this broader family of compounds, presenting data on individual, well-characterized members.
Chemical Properties of Nigrolineaxanthones
The core structure of nigrolineaxanthones is based on a tricyclic xanthen-9-one scaffold. Variations in the substitution patterns, including hydroxylation, methoxylation, and the presence of isoprenyl or geranyl side chains, give rise to the diverse range of identified nigrolineaxanthones. The chemical properties of several representative nigrolineaxanthones are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Nigrolineaxanthone A | C24H26O6 | 410.46 | Prenylated xanthone |
| Nigrolineaxanthone B | C24H26O7 | 426.46 | Prenylated and hydroxylated xanthone |
| Nigrolineaxanthone C | C24H24O6 | 408.44 | Dehydroprenylated xanthone |
| Nigrolineaxanthone N | C23H26O6 | 398.45 | 1,3,5-trihydroxy-2-(3-methylbut-2-enyl)-8-(3-hydroxy-3-methylbutyl)xanthone[1] |
| Nigrolineaxanthone AA | C28H32O6 | 464.55 | Geranylated xanthone[2] |
Biological Activities and Pharmacological Potential
Nigrolineaxanthones have demonstrated a range of promising biological activities, highlighting their potential for therapeutic applications. The primary areas of investigation include their antibacterial, antidiabetic, and cytotoxic effects.
Antibacterial Activity
Several nigrolineaxanthones have been evaluated for their ability to inhibit the growth of pathogenic bacteria. Notably, Nigrolineaxanthone N has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1][3]
| Compound | Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Nigrolineaxanthone N | MRSA | 4 | Vancomycin | 2 |
Antidiabetic Activity
Certain nigrolineaxanthones exhibit inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Inhibition of these enzymes can help to control postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes.
| Compound | Assay | IC50 (µM) | Positive Control | IC50 (µM) |
| Compound 12 (from G. nigrolineata) | α-Glucosidase Inhibition | 25.8 ± 0.2 | Acarbose | Not specified in the same study |
| Compound 16 (from G. nigrolineata) | α-Amylase Inhibition | 124.8 ± 0.7 | Acarbose | Not specified in the same study |
| Compound 11 (from G. nigrolineata) | Glucose Consumption | 14.2 ± 0.8 | - | - |
Cytotoxic Activity
The cytotoxic potential of nigrolineaxanthones against various cancer cell lines has been a significant area of research. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.[2]
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) |
| Compound 10 (from G. nigrolineata) | SW480 (Colon cancer) | 4.3 ± 0.1 | Doxorubicin | Not specified in the same study |
| Compound 2 (from G. nigrolineata) | K562 (Leukemic cancer) | 4.4 ± 0.3 | Doxorubicin | Not specified in the same study |
| Compound 10 (from G. nigrolineata) | A549 (Lung cancer) | 18.9 ± 0.1 | Doxorubicin | Not specified in the same study |
| Compound 11 (from G. nigrolineata) | A549 (Lung cancer) | 87.3 ± 1.2 | Doxorubicin | Not specified in the same study |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of nigrolineaxanthones.
Isolation of Nigrolineaxanthones from Garcinia nigrolineata
A general procedure for the isolation of xanthones from Garcinia species involves solvent extraction followed by chromatographic separation.
-
Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions.
-
Purification: The fractions showing promising activity in preliminary screenings are further purified using techniques such as preparative thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to isolate the pure nigrolineaxanthones.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its density is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.
-
Incubation: The plate is incubated at 37°C for a specific period (e.g., 20 minutes).
-
Termination and Measurement: The reaction is stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
α-Amylase Inhibition Assay
This assay assesses the inhibitory effect of a compound on the α-amylase enzyme.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Reaction Mixture: The test compound is pre-incubated with the α-amylase solution.
-
Initiation of Reaction: The starch solution is added to initiate the enzymatic reaction.
-
Incubation: The mixture is incubated at 37°C.
-
Termination and Measurement: The reaction is terminated by adding a dinitrosalicylic acid (DNS) color reagent and boiling. The absorbance is measured at 540 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., SW480, K562, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
The following diagrams illustrate key workflows and concepts related to the study of nigrolineaxanthones.
References
The Nigrolineaxanthones: A Technical Guide to their Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of the nigrolineaxanthone family of chemical compounds. Extensive research of scientific literature indicates that while a series of nigrolineaxanthones have been identified, a specific compound designated "Nigrolineaxanthone V" has not been described in published studies. This guide, therefore, focuses on the scientifically documented members of this xanthone family, primarily isolated from the plant species Garcinia nigrolineata.
Discovery and Natural Occurrence
The nigrolineaxanthones are a class of xanthone derivatives discovered through phytochemical investigations of Garcinia nigrolineata, a plant belonging to the Clusiaceae family.[1][2][3][4] This evergreen tree is found in regions of Southeast Asia, including Thailand, and has been utilized in traditional medicine.[1] Scientific exploration of various parts of the plant, including the latex, twigs, stem bark, and leaves, has led to the isolation and characterization of a multitude of these compounds.[1][2][3][4][5]
These studies have resulted in the identification of several novel xanthones, which have been systematically named nigrolineaxanthone A through S, as well as nigrolineaxanthone AA.[1][3][4][5]
Experimental Protocols: Isolation and Structure Elucidation
The isolation and identification of nigrolineaxanthones from Garcinia nigrolineata involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
General Extraction and Fractionation Workflow
The general procedure for isolating nigrolineaxanthones from plant material is outlined below. It should be noted that specific solvent systems and chromatographic techniques may vary between different parts of the plant and the specific target compounds.
Detailed Methodologies
2.2.1 Extraction of Nigrolineaxanthones from Latex and Twigs [1][6]
-
Sample Preparation: The latex and fresh twigs of G. nigrolineata are collected and the twigs are air-dried.
-
Extraction: The dried twigs are ground into a powder and macerated with ethyl acetate (EtOAc). The latex is also extracted with EtOAc.
-
Fractionation: The crude EtOAc extracts are subjected to repeated column chromatography over silica gel.
-
Purification: Elution with gradients of hexane, dichloromethane (CH₂Cl₂), and EtOAc is used to separate the fractions. Further purification is achieved using Sephadex LH-20 column chromatography.
2.2.2 Extraction of Nigrolineaxanthones from Stem Bark [4]
-
Sample Preparation: The stem bark of G. nigrolineata is dried and powdered.
-
Extraction: The powdered bark is extracted with methanol (MeOH).
-
Chromatography: The crude methanol extract is then subjected to extensive column chromatography on silica gel to isolate the various nigrolineaxanthones.
2.2.3 Extraction of Nigrolineaxanthones from Leaves [5]
-
Sample Preparation: The leaves of G. nigrolineata are dried and finely ground.
-
Extraction: The ground leaves are extracted with an appropriate organic solvent.
-
Isolation: The resulting crude extract is purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield pure compounds.
Structure Elucidation
The chemical structures of the isolated nigrolineaxanthones are determined using a combination of spectroscopic techniques.
References
- 1. xanthones-from-the-latex-and-twig-extracts-of-garcinia-nigrolineata-planch-ex-t-anderson-clusiaceae-and-their-antidiabetic-and-cytotoxic-activities - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Architectural Blueprint of a Bioactive Xanthone: A Technical Guide to the Biosynthesis of Nigrolineaxanthone V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nigrolineaxanthone V, a member of the xanthone family of secondary metabolites. While specific enzymatic data for this compound is not extensively available in the current literature, this document extrapolates from the well-established general principles of xanthone biosynthesis in plants, particularly within the Garcinia genus, from which various Nigrolineaxanthone derivatives have been isolated. This guide will delve into the precursor molecules, key enzymatic transformations, and the logical progression of intermediate compounds, offering a foundational understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.
The General Biosynthetic Route to the Xanthone Core
The biosynthesis of xanthones in plants is a fascinating interplay between two major metabolic pathways: the shikimate and the acetate pathways.[1][2][3][4][5] These pathways converge to form a key benzophenone intermediate, which then undergoes intramolecular cyclization to yield the characteristic tricyclic xanthone scaffold.
Contribution of the Shikimate and Acetate Pathways
The journey begins with precursors from primary metabolism. The shikimate pathway, responsible for the biosynthesis of aromatic amino acids, provides a C6-C1 aromatic unit, typically in the form of a benzoyl-CoA derivative. Concurrently, the acetate-malonate pathway contributes a C6 unit derived from the condensation of three molecules of malonyl-CoA.
The convergence of these two pathways is catalyzed by a key enzyme, benzophenone synthase (BPS) . This enzyme orchestrates the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA to form a central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[1][2][3][4]
Formation of the Xanthone Nucleus
The transformation of the benzophenone intermediate into the xanthone core is a critical step, believed to be mediated by a cytochrome P450-dependent monooxygenase. This enzyme catalyzes a regioselective oxidative coupling, leading to the formation of the dibenzo-γ-pyrone ring system. Depending on the specific cyclization pattern, different core structures can be formed, such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][4]
Proposed Biosynthesis of this compound
This compound, being a prenylated xanthone, undergoes further tailoring reactions after the formation of the basic xanthone scaffold. The proposed pathway can be visualized as follows:
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is limited, the following table outlines the types of data that are crucial for a thorough understanding and potential reconstruction of the pathway.
| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/s/mg) |
| Benzophenone Synthase | Benzoyl-CoA, Malonyl-CoA | 2,3',4,6-Tetrahydroxybenzophenone | 7.5 | 30 | Data not available | Data not available |
| Cytochrome P450 Monooxygenase | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | 7.0 | 25 | Data not available | Data not available |
| Prenyltransferase | 1,3,7-Trihydroxyxanthone, DMAPP | Prenylated Xanthone | 8.0 | 35 | Data not available | Data not available |
DMAPP: Dimethylallyl pyrophosphate
Experimental Protocols: A General Approach
The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the characterization of a key enzyme, such as a prenyltransferase, involved in xanthone biosynthesis.
Heterologous Expression and Purification of a Candidate Prenyltransferase
-
Gene Identification: Identify candidate prenyltransferase genes from the transcriptome of Garcinia nigrolineata based on sequence homology to known prenyltransferases.
-
Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an expression vector (e.g., pET-28a) suitable for E. coli.
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography for higher purity.
-
Purity Verification: Confirm the purity and molecular weight of the purified protein using SDS-PAGE.
In Vitro Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the xanthone substrate (e.g., 1,3,7-THX), the prenyl donor (e.g., DMAPP), and a suitable buffer with required cofactors (e.g., Mg2+).
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Product Extraction: Extract the product from the aqueous phase using the organic solvent.
-
Analysis: Analyze the extracted product by HPLC and LC-MS to identify the prenylated xanthone and quantify its production.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a solid framework for further investigation. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the tailoring enzymes that impart the final structural features to the molecule. A deeper understanding of this pathway will not only be of academic interest but also pave the way for the biotechnological production of this and other bioactive xanthones through metabolic engineering and synthetic biology approaches. This could ultimately lead to a sustainable and scalable source of these valuable compounds for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Nigrolineaxanthone V: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Nigrolineaxanthone V, a member of the xanthone class of natural products. While specific spectral data for this compound is not publicly available in the referenced literature, this document outlines the general experimental protocols for the isolation and characterization of the Nigrolineaxanthone series of compounds, based on the pivotal study by Rukachaisirikul et al. in Phytochemistry (2003).
Introduction
This compound belongs to a series of nine novel xanthones (Nigrolineaxanthones A-I) first isolated from the stem bark of Garcinia nigrolineata.[1] These compounds are of significant interest to the scientific community due to the established biological activities of xanthones, which include antioxidant, anti-inflammatory, and cytotoxic properties. The structural elucidation of these molecules relies heavily on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Data Presentation
While the specific quantitative ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are contained within the full text of the primary literature which is not publicly accessible, the following tables are formatted to present such data once obtained.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| Data not available |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| Data not available |
Experimental Protocols
The methodologies outlined below are based on the general procedures reported for the isolation and characterization of xanthones from Garcinia species.[1]
3.1. Extraction and Isolation
-
Plant Material Collection and Preparation: The stem bark of Garcinia nigrolineata is collected, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is typically subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with varying chemical profiles.
-
Chromatographic Separation: The fractions enriched with xanthones are further purified using a combination of chromatographic techniques. This often involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual compounds, including this compound.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (typically 300-600 MHz for ¹H).
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons, which is crucial for complete structure elucidation.[1]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule.
-
This data allows for the calculation of the molecular formula.
-
Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its natural source.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
A Comprehensive Review of Nigrolineaxanthone V: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Nigrolineaxanthone V, a member of the xanthone family of organic compounds, has been identified in extracts from Garcinia species, notably Garcinia nigrolineata and Garcinia cochinchinensis. While the broader class of xanthones has garnered significant scientific interest for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific data on this compound remains limited in publicly available literature. This technical guide synthesizes the current, albeit sparse, information on this compound and provides a comprehensive overview of the methodologies used to evaluate related compounds, offering a framework for future research and drug development efforts.
Isolation and Characterization
This compound was first reported as one of nine new xanthones, designated nigrolineaxanthones A-I, isolated from the stem bark of Garcinia nigrolineata in a 2003 study published in Phytochemistry.[1][2][3][4][5] The structures of these compounds were elucidated using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4][5] Subsequently, in 2013, this compound was also isolated from the bark of Garcinia cochinchinensis.[6][7]
Biological Activity
Currently, there is a notable absence of specific biological activity data for this compound in peer-reviewed publications. However, the bioactivity of other closely related nigrolineaxanthones provides a strong rationale for investigating the therapeutic potential of this compound.
For instance, Nigrolineaxanthone E has demonstrated cytotoxic activity against various cancer cell lines. The table below summarizes the reported IC50 values for Nigrolineaxanthone E.
Table 1: Cytotoxic Activity of Nigrolineaxanthone E
| Cell Line | IC50 (µM) | Reference |
| KB (human epidermoid carcinoma) | 1.45 - 9.46 | [4][8] |
| HeLa S-3 (human cervical carcinoma) | 1.45 - 9.46 | [4][8] |
| HT-29 (human colon adenocarcinoma) | 1.45 - 9.46 | [4][8] |
| MCF-7 (human breast adenocarcinoma) | 1.45 - 9.46 | [4][8] |
| HepG-2 (human liver carcinoma) | 1.45 - 9.46 | [4][8] |
Furthermore, other xanthones isolated from Garcinia nigrolineata have shown antibacterial and antidiabetic properties. Nigrolineaxanthone N exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Several other compounds from the same plant have demonstrated α-glucosidase inhibitory activity, suggesting potential for antidiabetic applications.
Given the structural similarities within the nigrolineaxanthone series, it is plausible that this compound may also possess cytotoxic, antibacterial, or antidiabetic activities. However, empirical evidence is required to confirm this hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound, based on protocols used for other xanthones isolated from Garcinia species.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antidiabetic Activity: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Reaction Mixture: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or a positive control (e.g., acarbose).[11][12]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, many xanthones exert their anticancer effects by modulating key cellular signaling pathways. A common mechanism of action for cytotoxic natural products involves the induction of apoptosis (programmed cell death).
Future Research and Conclusion
The current body of literature presents a clear gap in our understanding of the biological activities of this compound. The demonstrated bioactivities of its close structural relatives strongly suggest that this compound is a promising candidate for further investigation.
Key areas for future research include:
-
Comprehensive Biological Screening: Systematic evaluation of this compound for its cytotoxic, antimicrobial, anti-inflammatory, and antidiabetic properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Assessment of the therapeutic potential and toxicological profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to understand the structural features crucial for its biological activity and to optimize its therapeutic properties.
References
- 1. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana | springermedizin.de [springermedizin.de]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
Physicochemical properties of Nigrolineaxanthone V
An In-depth Technical Guide on the Physicochemical Properties of Nigrolineaxanthones
Disclaimer: Extensive literature searches did not yield specific information for a compound named "Nigrolineaxanthone V". The Nigrolineaxanthone family of compounds, isolated from Garcinia nigrolineata, includes congeners designated with letters A through S, and AA. This guide provides a comprehensive overview of the available data for the Nigrolineaxanthone series, with a focus on representative compounds where specific data has been published. The methodologies and properties described herein are based on studies of this family of xanthones and serve as a technical reference for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
Quantitative physicochemical data for individual Nigrolineaxanthones is not extensively available in the public domain. The table below summarizes the fundamental properties derived from the chemical structures reported in the literature. For instance, Nigrolineaxanthone E and M's properties are listed as examples. Researchers investigating a specific Nigrolineaxanthone would need to perform experimental determinations for properties such as melting point, solubility, logP, and pKa.
| Property | Nigrolineaxanthone E | Nigrolineaxanthone M | Data Source |
| Molecular Formula | C₂₄H₂₆O₆ | C₂₃H₂₄O₆ | PubChem[1], KNApSAcK[2] |
| Molecular Weight | 410.5 g/mol | 396.44 g/mol | PubChem[1], KNApSAcK[2] |
| IUPAC Name | 1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)-2-(3-methylbut-2-enyl)xanthen-9-one | 1,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-6',6'-dimethylpyrano(2',3':3,2)xanthone | PubChem[1] |
| CAS Number | 639084-88-1 | 643026-14-6 | PubChem[1], KNApSAcK[2] |
| Appearance | Not explicitly stated in abstracts; typically xanthones are yellow crystalline solids. | Not explicitly stated in abstracts; typically xanthones are yellow crystalline solids. | General Knowledge |
| Melting Point | Data not available in the provided search results. | Data not available in the provided search results. | - |
| Solubility | Data not available in the provided search results. General solubility of xanthones is in organic solvents.[3] | Data not available in the provided search results. General solubility of xanthones is in organic solvents.[3] | - |
| logP (calculated) | 6.3 | Data not available in the provided search results. | PubChem[1] |
| pKa | Data not available in the provided search results. | Data not available in the provided search results. | - |
Experimental Protocols
The isolation and characterization of Nigrolineaxanthones from the plant Garcinia nigrolineata involve a series of phytochemical techniques. The general workflow is outlined below.
Extraction and Isolation
A common procedure for the extraction and isolation of Nigrolineaxanthones from Garcinia nigrolineata involves the following steps[4][5]:
-
Plant Material Collection and Preparation: The stem bark, leaves, or latex of Garcinia nigrolineata are collected, dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as chloroform and methanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and reversed-phase C18 silica gel. Elution is performed using gradient solvent systems, for example, a mixture of chloroform and methanol or methanol and water[6].
-
Purification: Final purification of the isolated compounds is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the isolated Nigrolineaxanthones are determined using a combination of spectroscopic techniques[4][7]:
-
Melting Point Determination: Performed on an electrothermal melting point apparatus[6].
-
UV-Visible Spectroscopy: To determine the absorption maxima, which is characteristic of the xanthone chromophore[6].
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings[6].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule[7].
Biological Activity and Signaling Pathways
Various Nigrolineaxanthones and other xanthones isolated from Garcinia species have demonstrated a range of biological activities.
Antibacterial Activity
Nigrolineaxanthone N has been reported to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[5].
Antidiabetic and Cytotoxic Activities
Other xanthones from Garcinia nigrolineata have been investigated for their antidiabetic and cytotoxic effects. For instance, some compounds showed α-glucosidase and α-amylase inhibitory activities, as well as cytotoxicity against various cancer cell lines[8][9][10].
Potential Signaling Pathways in Cytotoxicity
While the specific signaling pathways affected by this compound are unknown, studies on other cytotoxic xanthones from Garcinia species suggest potential mechanisms of action. For example, isojacareubin, a xanthone from Garcinia nujiangensis, was found to induce apoptosis in ovarian cancer cells by modulating the PARP, PI3K/AKT/mTOR, and MAPK/ERK signaling pathways[11]. The following diagram illustrates a generalized view of these pathways, which could be relevant for the cytotoxic effects of xanthones.
This guide provides a foundational understanding of the physicochemical properties and biological activities of the Nigrolineaxanthone family of compounds. Further experimental work is necessary to fully characterize the properties of each individual compound, including the putative this compound.
References
- 1. Nigrolineaxanthone E | C24H26O6 | CID 21576570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KNApSAcK Metabolite Information - C00044961 [knapsackfamily.com]
- 3. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xanthones-from-the-latex-and-twig-extracts-of-garcinia-nigrolineata-planch-ex-t-anderson-clusiaceae-and-their-antidiabetic-and-cytotoxic-activities - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Nigrolineaxanthone V CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigrolineaxanthone V is a naturally occurring xanthone derivative isolated from the stem bark of Garcinia nigrolineata. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities. This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, and a summary of the current state of research into its biological properties.
Chemical Identification
| Identifier | Value |
| CAS Number | 864516-31-4 |
| IUPAC Name | 7,12-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one |
| Molecular Formula | C₂₄H₂₄O₆ |
| Molecular Weight | 408.45 g/mol |
Physicochemical and Biological Data
Currently, there is a notable absence of specific quantitative data in publicly accessible literature regarding the physicochemical properties and biological activities of this compound. While numerous studies have investigated the extracts of Garcinia nigrolineata and other isolated xanthones from this plant, specific metrics such as IC₅₀ or MIC values for this compound have not been reported.
For context, other xanthones isolated from Garcinia nigrolineata have demonstrated a range of biological activities. For instance, various studies have reported antibacterial, antidiabetic, and cytotoxic effects of other Nigrolineaxanthones and related compounds from the same plant. However, it is crucial to emphasize that these findings are not directly attributable to this compound.
Experimental Protocols
Isolation of this compound
The following is a generalized procedure for the isolation of this compound from the stem bark of Garcinia nigrolineata, as adapted from the initial discovery publication by Rukachaisirikul et al. (2003).[1] This protocol describes the separation of a mixture of xanthones, from which this compound was identified.
1. Extraction:
-
The dried, powdered stem bark of Garcinia nigrolineata is exhaustively extracted with methanol (MeOH) at room temperature.
-
The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
The crude methanol extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents such as ethyl acetate (EtOAc) and methanol (MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification:
-
Fractions containing xanthone profiles of interest are combined and further purified using repeated column chromatography on silica gel.
-
Final purification of individual compounds, including this compound, is often achieved through preparative thin-layer chromatography (pTLC) or recrystallization from an appropriate solvent system.
4. Structure Elucidation:
-
The structure of the isolated this compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Mechanism of Action
As of the latest available research, there is no specific information detailing the signaling pathways or the precise mechanism of action for this compound. Research on other xanthone derivatives suggests a variety of potential mechanisms, including but not limited to, enzyme inhibition, antioxidant activity, and modulation of inflammatory pathways. However, dedicated studies are required to elucidate the specific biological targets and pathways of this compound.
Due to the lack of data on its mechanism of action, a signaling pathway diagram for this compound cannot be provided at this time.
Conclusion
This compound is a structurally identified natural product with a confirmed CAS number and IUPAC name. While its origin and a general isolation methodology are documented, there is a significant gap in the scientific literature regarding its specific quantitative biological activities, physicochemical properties, and mechanism of action. This presents an opportunity for further research to explore the therapeutic potential of this xanthone derivative. Future studies should focus on the in vitro and in vivo evaluation of this compound to determine its bioactivities and to elucidate the signaling pathways through which it may exert its effects.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Nigrolineaxanthone V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigrolineaxanthone V is a naturally occurring pyranoxanthone that has been isolated from Garcinia cochinchinensis. Xanthones and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. The complex structure of this compound, featuring a fused pyran ring, presents a compelling synthetic challenge. This document outlines a proposed protocol for the total synthesis of this compound. The described methodology is based on established synthetic strategies for the construction of the xanthone core, followed by regioselective prenylation and subsequent cyclization to form the characteristic pyran ring. This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
Chemical Structure
IUPAC Name: 1,3,5-trihydroxy-6',6'-dimethylpyrano[2',3':6,7]xanthen-9-one
Molecular Formula: C₂₄H₂₄O₆
Molecular Weight: 408.44 g/mol
CAS Number: 864516-31-4
Proposed Synthetic Pathway
The total synthesis of this compound can be envisioned through a multi-step sequence commencing with the formation of a 1,3,5-trihydroxyxanthone scaffold. This core is then subjected to a regioselective reaction to introduce the precursor for the pyran ring, followed by cyclization to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3,5-Trihydroxyxanthone (Xanthone Core)
This procedure outlines the synthesis of the key intermediate, 1,3,5-trihydroxyxanthone, via a Friedel-Crafts acylation followed by cyclization.
Materials:
-
2,4,6-Trihydroxybenzoic acid
-
Phloroglucinol
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2,4,6-trihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq) in a round-bottom flask, cautiously add Eaton's reagent (10 wt eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into ice-water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,3,5-trihydroxyxanthone as a solid.
Step 2: Regioselective Prenylation of 1,3,5-Trihydroxyxanthone
This step involves the introduction of a prenyl group at the C6 position of the xanthone core.
Materials:
-
1,3,5-Trihydroxyxanthone
-
Prenyl bromide (3,3-Dimethylallyl bromide)
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of 1,3,5-trihydroxyxanthone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the C6-prenylated xanthone intermediate.
Step 3: Cyclization to this compound
The final step is an acid-catalyzed intramolecular cyclization to form the pyran ring.
Materials:
-
C6-prenylated xanthone intermediate
-
Formic acid
-
Toluene
Procedure:
-
Dissolve the C6-prenylated xanthone intermediate (1.0 eq) in a mixture of toluene and formic acid (10:1 v/v).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Xanthone Core Formation | 2,4,6-Trihydroxybenzoic Acid | 1,3,5-Trihydroxyxanthone | 244.20 | 65 | >95 |
| 2 | Regioselective Prenylation | 1,3,5-Trihydroxyxanthone | C6-Prenylated Intermediate | 312.32 | 50 | >90 |
| 3 | Cyclization | C6-Prenylated Intermediate | This compound | 408.44 | 40 | >98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the synthetic protocol.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: The synthetic protocol described herein is a proposed route based on established chemical principles for the synthesis of related compounds. Actual experimental conditions may require optimization to achieve the desired yields and purity. All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.
Application Note: Quantification of Nigrolineaxanthone V using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a sensitive and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nigrolineaxanthone V. The method is suitable for the analysis of this compound in bulk drug substances and various sample matrices. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1]
Introduction
This compound is a xanthone derivative with significant potential in pharmacological research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of xanthones due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for the determination of this compound using HPLC with UV detection.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions have been optimized to achieve a symmetrical peak shape and a reasonable retention time for this compound.
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.2. Reagents and Standards
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2.3. Standard Solution Preparation
A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of acetonitrile. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
2.4. Sample Preparation
The sample preparation procedure should be optimized based on the sample matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a portion of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1]
3.1. Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,543 |
| 5 | 63,211 |
| 10 | 124,987 |
| 20 | 251,034 |
| 50 | 628,456 |
| Correlation Coefficient (r²) | 0.9995 |
3.2. Precision
The precision of the method was determined by performing intra-day and inter-day analyses of three different concentrations of this compound. The results are expressed as the relative standard deviation (%RSD).
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.2 | 1.8 |
| 20 | 0.8 | 1.1 |
| 40 | 0.6 | 0.9 |
3.3. Accuracy
Accuracy was assessed by performing a recovery study on a sample matrix spiked with known amounts of this compound at three different concentration levels.
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 10 | 9.87 | 98.7 |
| 25 | 25.21 | 100.8 |
| 40 | 39.65 | 99.1 |
3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Results and Discussion
The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions result in a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in various samples. The simple isocratic mobile phase and short run time make this method efficient and cost-effective.
Protocol: Quantification of this compound using HPLC
Scope
This protocol outlines the procedure for the quantitative determination of this compound using a validated RP-HPLC method.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
Analytical grade formic acid
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
Centrifuge
Detailed Experimental Protocols
4.1. Preparation of Mobile Phase
-
Prepare a 0.1% formic acid in water solution by adding 1 mL of formic acid to 999 mL of ultrapure water.
-
The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid in water in a 60:40 (v/v) ratio.
-
Degas the mobile phase using a sonicator for 15 minutes before use.
4.2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and make up to the volume with acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock standard solution with the mobile phase.
-
4.3. Sample Preparation
-
Accurately weigh a representative amount of the sample.
-
Transfer the sample to a suitable container and add a known volume of extraction solvent (e.g., acetonitrile).
-
Sonicate the sample for 20 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4.4. HPLC Analysis
-
Set up the HPLC system according to the parameters specified in the application note.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
4.5. Calculation
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
Visualizations
Caption: Experimental workflow for the quantification of this compound using HPLC.
Caption: Logical relationship of components in the HPLC method for this compound analysis.
References
Application Notes & Protocols: Extraction and Purification of Nigrolineaxanthones from Garcinia nigrolineata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plants and microorganisms, with a significant number being isolated from the Garcinia genus.[1][2] These compounds, including the series of Nigrolineaxanthones isolated from Garcinia nigrolineata, have garnered interest for their diverse and potent biological activities, such as antibacterial, cytotoxic, and anti-inflammatory properties.[3][4][5] This document provides detailed protocols for the extraction and purification of Nigrolineaxanthones from the stem bark of Garcinia nigrolineata, based on established methodologies for xanthone isolation.[1][6]
Note: This document provides a generalized protocol for "Nigrolineaxanthones." Literature searches have identified Nigrolineaxanthones A-I and J-S from Garcinia nigrolineata.[3][6] The specific compound "Nigrolineaxanthone V" was not found in the reviewed literature and may be a typographical error. The following protocols are based on the successful isolation of other members of the Nigrolineaxanthone family.
Data Presentation: Extraction and Purification Summary
The following tables summarize typical quantitative data expected from the extraction and purification process. These values are representative and may vary based on the specific batch of plant material and experimental conditions.
Table 1: Solvent Extraction Yields from Garcinia nigrolineata Stem Bark
| Extraction Solvent | Dry Plant Material (g) | Crude Extract Yield (g) | Yield (%) |
| Methanol | 1000 | 50 | 5.0 |
| Ethyl Acetate | 1000 | 35 | 3.5 |
| Hexane | 1000 | 10 | 1.0 |
Table 2: Chromatographic Fractionation and Purification of a Representative Nigrolineaxanthone
| Chromatographic Step | Input (mg) | Fraction/Compound | Eluent System | Yield (mg) | Purity (%) |
| Silica Gel Column | 5000 (Crude Extract) | Fraction A | Hexane:EtOAc (Gradient) | 800 | ~40% |
| Sephadex LH-20 | 800 (Fraction A) | Sub-fraction A3 | Methanol | 150 | ~75% |
| Preparative HPLC | 150 (Sub-fraction A3) | Nigrolineaxanthone | ACN:H₂O (Gradient) | 25 | >98% |
Experimental Protocols
Protocol 1: Extraction of Nigrolineaxanthones from Garcinia nigrolineata Stem Bark
Objective: To obtain a crude extract enriched with xanthones from the dried stem bark of Garcinia nigrolineata.
Materials:
-
Dried and powdered stem bark of Garcinia nigrolineata
-
Methanol (ACS grade)
-
Large glass percolator or maceration vessel
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Weigh 1 kg of dried, powdered stem bark of Garcinia nigrolineata.
-
Place the powdered bark into a large maceration vessel.
-
Add 5 L of methanol to the vessel, ensuring all plant material is fully submerged.
-
Seal the vessel and allow it to macerate for 72 hours at room temperature with occasional agitation.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol (3 L each time for 24 hours).
-
Combine all the filtrates.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting concentrated extract should be a dark, viscous gum. For complete solvent removal, the extract can be lyophilized.
-
Record the final weight of the crude methanol extract and store it at -20°C in a desiccated environment until further purification.
Protocol 2: Purification of Nigrolineaxanthones by Column Chromatography
Objective: To isolate and purify individual Nigrolineaxanthones from the crude extract using a multi-step chromatographic approach.
Materials:
-
Crude methanol extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (HPLC grade)
-
Glass chromatography columns of appropriate sizes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and UV lamp (254 nm and 365 nm)
-
Fraction collector and collection tubes
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a large glass column.
-
Dissolve 5 g of the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the adsorbed sample completely.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v Hexane:EtOAc), followed by a final wash with 100% methanol.
-
Collect fractions of 50-100 mL using a fraction collector.
-
Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., 7:3 Hexane:EtOAc), and visualize under a UV lamp.
-
Combine fractions with similar TLC profiles. Fractions showing the characteristic purple or yellow spots under UV light, typical for xanthones, should be prioritized.
Step 2: Sephadex LH-20 Column Chromatography
-
Swell Sephadex LH-20 in 100% methanol for several hours.
-
Pack a column with the swollen Sephadex LH-20.
-
Dissolve the combined, dried fractions from the silica gel step (e.g., "Fraction A") in a minimal volume of methanol.
-
Load the sample onto the Sephadex column.
-
Elute the column with 100% methanol (isocratic elution). This step separates compounds based on molecular size and aromaticity.
-
Collect fractions and monitor by TLC as described previously.
-
Combine the purified fractions containing the target xanthone(s).
Step 3: Preparative HPLC
-
For final purification to obtain a high-purity compound, subject the richest sub-fraction from the Sephadex step to preparative HPLC.
-
Column: C18 semi-preparative or preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) in water (e.g., starting from 50% ACN to 100% ACN over 30 minutes).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector set at 254 nm and 320 nm.
-
Inject the sample and collect the peaks corresponding to the individual Nigrolineaxanthones.
-
Evaporate the solvent from the collected peaks to yield the pure compounds.
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods (NMR, MS) and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Postulated Signaling Pathway
Many xanthones isolated from Garcinia species have demonstrated cytotoxic activity against cancer cells by inducing apoptosis.[5][7] This process often involves the modulation of key signaling pathways that control cell survival and death, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] The diagram below illustrates a plausible mechanism of action for a Nigrolineaxanthone in inducing apoptosis in a cancer cell.
Caption: Postulated apoptotic pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of Nigrolineaxanthone V
Introduction
Nigrolineaxanthone V is a xanthone compound that can be isolated from plants of the Garcinia genus, such as Garcinia nigrolineata. Xanthones from this genus have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] These properties make them promising candidates for investigation in drug discovery and development.
These notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture assays, covering cytotoxicity, apoptosis induction, anti-inflammatory potential, and antioxidant activity.
Data Presentation: Biological Activities of Xanthones from Garcinia nigrolineata
The following table summarizes the cytotoxic activity of various xanthones isolated from Garcinia nigrolineata against several human cancer cell lines. This data can be used to estimate a starting concentration range for experiments with this compound, which would typically be between 1 µM and 100 µM.
| Compound Name | Cell Line | Assay | IC50 (µM) | Reference |
| Nigrolineaxanthone AA | K562 (Leukemic) | MTT | 4.4 ± 0.3 | [6][7] |
| Unnamed Xanthone (Cpd 2) | K562 (Leukemic) | MTT | 4.4 ± 0.3 | [6] |
| Unnamed Xanthone (Cpd 10) | A549 (Lung) | MTT | 18.9 ± 0.1 | [1] |
| Unnamed Xanthone (Cpd 10) | SW480 (Colon) | MTT | 4.3 ± 0.1 | [6][7] |
| Unnamed Xanthone (Cpd 11) | A549 (Lung) | MTT | 87.3 ± 1.2 | [1] |
| Unnamed Xanthone (Cpd 11) | K562 (Leukemic) | MTT | 14.2 ± 0.8 | [6] |
Experimental Protocols
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14]
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[12]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[15]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).[16][17][18]
Materials:
-
Adherent cell line (e.g., HepG2)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Quercetin (as a positive control)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells and incubate with 25 µM DCFH-DA for 60 minutes at 37°C.[19]
-
Compound Treatment: Wash the cells and add this compound at various concentrations.
-
ROS Generation: Add AAPH (600 µM) to induce ROS production.[19]
-
Fluorescence Measurement: Immediately measure the fluorescence emission at 530 nm with excitation at 480 nm every 5 minutes for 1 hour.[16][18]
-
Data Analysis: Calculate the area under the curve and determine the CAA value relative to quercetin.
Visualization of Pathways and Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. xanthones-from-the-latex-and-twig-extracts-of-garcinia-nigrolineata-planch-ex-t-anderson-clusiaceae-and-their-antidiabetic-and-cytotoxic-activities - Ask this paper | Bohrium [bohrium.com]
- 3. Effects of the Bark Resin Extract of Garcinia nigrolineata on Chronic Stress-Induced Memory Deficit in Mice Model and the In Vitro Monoamine Oxidases and β-Amyloid Aggregation Inhibitory Activities of Its Prenylated Xanthone Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. content.abcam.com [content.abcam.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
Nigrolineaxanthone V: Application Notes and Protocols for Therapeutic Agent Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of Nigrolineaxanthone V, a xanthone derivative isolated from Garcinia nigrolineata. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related xanthones found in the same plant species to provide a framework for its evaluation as a potential therapeutic agent. The provided protocols are standard, widely accepted methods for assessing the antioxidant, anti-inflammatory, and cytotoxic activities of novel compounds.
Data Presentation
Table 1: Cytotoxic Activity of Xanthones from Garcinia nigrolineata
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Colon Cancer (SW480) | 4.3 ± 0.1 | [1] |
| Compound 2 | Leukemic Cancer (K562) | 4.4 ± 0.3 | [1] |
| Nigrolineaxanthone N (5) | Methicillin-resistant Staphylococcus aureus | - | [2] |
Note: The numbering of compounds corresponds to the nomenclature used in the cited literature. Further research is required to determine the specific IC50 values for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound solution to the wells.
-
For the positive control, use ascorbic acid at various concentrations.
-
For the blank, use 100 µL of the solvent used for the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the method to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[4]
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[4] The quantity of nitrite is determined from a sodium nitrite standard curve.
Cytotoxicity Assessment: MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SW480, K562)
-
Cell culture medium appropriate for the chosen cell line
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Visualizations
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway potentially modulated by this compound, based on the known mechanisms of other xanthones.
References
- 1. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Applications of Xanthones from Garcinia nigrolineata in Oncology Research
A focus on Nigrolineaxanthone V and related compounds
Introduction
This compound, a member of the xanthone family of organic compounds, has garnered attention in oncology research for its potential as an antineoplastic agent. Xanthones, in general, are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-tumor effects.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the applications of this compound and related xanthones derived from the plant Garcinia nigrolineata in cancer research. While specific data for this compound is limited in publicly available literature, this document will draw upon research on other cytotoxic xanthones isolated from Garcinia nigrolineata to provide a comprehensive overview of their potential applications and methodologies for their study.
Data Presentation
The cytotoxic activity of various xanthones isolated from Garcinia nigrolineata has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Colon Cancer (SW480) | 4.3 ± 0.1 | |
| Compound 2 | Leukemic Cancer (K562) | 4.4 ± 0.3 | |
| Nigrolineaxanthone AA (1 ) | - | - | |
| Compound 11 | - | - | |
| Compound 12 | - | 25.8 ± 0.2 (α-glucosidase inhibitory) | |
| Compound 16 | - | 124.8 ± 0.7 (α-amylase inhibitory) | |
| Compound 17 | - | 44.4 ± 1.1 (glycation inhibition) |
Note: The specific identities of compounds 2, 10, 11, 12, 16, and 17, beyond being xanthones from Garcinia nigrolineata, are as detailed in the cited source. Further investigation into the original publication is recommended for their full chemical names and structures.
Mechanism of Action
Xanthone derivatives exert their anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death) through the activation of caspase proteins, the inhibition of protein kinases that are crucial for cancer cell proliferation, and the modulation of signaling pathways involved in cell growth and survival.
A common mechanism for many natural compounds, including xanthones, is the induction of apoptosis. This can be triggered through intrinsic or extrinsic pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Signaling Pathways
While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on other xanthones suggests potential involvement of key cancer-related pathways. A representative diagram of a common signaling pathway often implicated in cancer and targeted by natural compounds is presented below.
Caption: A diagram illustrating a potential mechanism of action where this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival in cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
Workflow Diagram:
References
Application Notes and Protocols: 1H and 13C NMR Analysis of Nigrolineaxanthone V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigrolineaxanthone V is a xanthone derivative isolated from the stem bark of Garcinia nigrolineata. The structural elucidation of this natural product, like many others, relies heavily on nuclear magnetic resonance (NMR) spectroscopy. This document provides a summary of the expected ¹H and ¹³C NMR spectral data for this compound, based on published literature. Furthermore, it outlines a general protocol for acquiring high-quality NMR data for this class of compounds, which is essential for structure verification, purity assessment, and further research in drug discovery and development. The structural information of this compound and its analogues is critical for understanding their biological activities.
Data Presentation
While the definitive ¹H and ¹³C NMR data for this compound is contained within the publication "Xanthones from the stem bark of Garcinia nigrolineata" (Phytochemistry. 2003 Nov;64(6):1149-56), the specific chemical shift and coupling constant values are not publicly available in the accessible literature.[1] The isolation of Nigrolineaxanthones A-I, including V, was described, and their structures were determined using 1D and 2D NMR spectroscopy.[1]
For illustrative purposes and to provide a template for researchers, the following tables are structured to present such data once obtained.
Table 1: ¹H NMR Data of this compound (in CDCl₃, at a specified frequency)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Table 2: ¹³C NMR Data of this compound (in CDCl₃, at a specified frequency)
| Position | δ (ppm) |
| Data Unavailable | Data Unavailable |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of xanthones like this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for xanthones. Other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆ can be used depending on the solubility of the specific compound.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving complex spin systems in natural products.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Temperature: 298 K (25 °C).
-
-
2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is essential. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate stereochemistry.
-
Mandatory Visualization
The logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation, can be visualized as follows:
Caption: Workflow for NMR Analysis of this compound.
References
Application Notes and Protocols for Preclinical Animal Studies of Nigrolineaxanthone V
Disclaimer: As of the current date, specific in vivo data for Nigrolineaxanthone V is not extensively available in public literature. These guidelines are therefore based on established principles for the preclinical evaluation of novel chemical entities (NCEs), particularly natural products like xanthones. Researchers must adapt these protocols based on emerging in vitro data and adhere to all institutional and national guidelines for the ethical use of laboratory animals, such as the ARRIVE guidelines.
Introduction and Preliminary Assessment
This compound is a xanthone isolated from Garcinia nigrolineata. Xanthones as a class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Before commencing animal studies with a novel compound like this compound, a thorough in vitro characterization is essential to establish a rationale for in vivo testing and to determine a preliminary therapeutic window.
Initial In Vitro Steps:
-
Purity and Characterization: Confirm the identity and purity of this compound using techniques like NMR, mass spectrometry, and HPLC.
-
Solubility: Determine the solubility in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.
-
In Vitro Efficacy: Screen for biological activity in relevant cell-based assays. Based on the known activities of other xanthones, this could include cytotoxicity assays against cancer cell lines (e.g., MTT, SRB assays) or antimicrobial assays (e.g., MIC, MBC determination).
-
In Vitro Toxicity: Assess cytotoxicity against normal, non-cancerous cell lines to determine a preliminary therapeutic index.
-
Metabolic Stability: Use liver microsomes (from relevant species like mouse, rat, and human) to assess metabolic stability, which helps in predicting in vivo clearance.
Pharmacokinetic (PK) Profiling
Pharmacokinetic studies are crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. A pilot PK study in a single rodent species (e.g., Sprague-Dawley rats) is recommended.
Experimental Protocol: Pilot Pharmacokinetic Study in Rats
-
Animal Model: Use healthy, adult male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Acclimatize animals for at least one week.
-
Formulation:
-
Intravenous (IV): Solubilize this compound in a vehicle suitable for injection, such as a solution of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized.
-
Oral (PO): Prepare a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) or a lipid-based formulation.
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The low dose is to characterize clearance and volume of distribution without inducing non-linear kinetics.
-
PO Group: Administer a single dose via oral gavage (e.g., 10-20 mg/kg). The higher dose accounts for potential poor oral absorption.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-150 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV Sampling Times: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Sampling Times: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Abbreviation | IV Group (Mean ± SD) | PO Group (Mean ± SD) | Unit |
| Area Under the Curve (0 to infinity) | AUC₀-inf | Data | Data | ng*h/mL |
| Maximum Concentration | Cmax | Data | Data | ng/mL |
| Time to Maximum Concentration | Tmax | N/A | Data | h |
| Elimination Half-life | t₁/₂ | Data | Data | h |
| Clearance | CL | Data | N/A | L/h/kg |
| Volume of Distribution at Steady State | Vss | Data | N/A | L/kg |
| Bioavailability | F% | N/A | Data | % |
Acute Toxicity Assessment
Acute toxicity studies are performed to determine the potential for adverse effects following a single high dose of the compound. The OECD Test Guideline 423 (Acute Toxic Class Method) is a common and ethical approach that uses a minimal number of animals.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use female nulliparous, non-pregnant rats (as they are often slightly more sensitive), weighing 180-220g.
-
Housing: House animals individually and allow for acclimatization.
-
Dosing Procedure:
-
Fast animals overnight (food, but not water) before dosing.
-
Administer this compound orally by gavage. The vehicle should be the same as intended for efficacy studies.
-
Start with a single animal at a pre-selected dose level (e.g., 300 mg/kg), based on any available in vitro cytotoxicity data.
-
The outcome for the first animal determines the dose for the next step. If the animal survives, dose two more animals at the same level. If it dies, dose the next animal at a lower level (e.g., 50 mg/kg).
-
-
Observation Period:
-
Observe animals closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours).
-
Continue daily observations for a total of 14 days.
-
-
Parameters to Monitor:
-
Clinical Signs: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the onset, intensity, and duration of symptoms.
-
Body Weight: Record body weight just before dosing and on days 7 and 14.
-
Mortality: Record any deaths.
-
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. Preserve any organs showing abnormalities for histopathological examination.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | No. of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs. Day 0) | Gross Necropsy Findings |
| 50 | 3 | Data | e.g., Lethargy, piloerection (onset, duration) | Data (% change) | e.g., No abnormalities |
| 300 | 3 | Data | e.g., Ataxia, labored breathing (onset, duration) | Data (% change) | e.g., Gastric irritation |
| 2000 | 3 | Data | e.g., Severe lethargy, tremors (onset, duration) | Data (% change) | e.g., Liver discoloration |
Preliminary In Vivo Efficacy (Pharmacodynamics)
Efficacy studies should be based on the most promising in vitro results. The following is a generalized workflow for a tumor xenograft model, assuming anticancer activity is identified.
Experimental Protocol: Human Tumor Xenograft Model in Mice
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.
-
Cell Line: Select a human cancer cell line in which this compound showed high potency in vitro (e.g., IC₅₀ < 1 µM).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.
-
This compound Group(s): Administer one or two dose levels (e.g., 10 and 30 mg/kg), selected based on toxicity and PK data. Dosing can be daily (QD) or twice daily (BID) via oral gavage or intraperitoneal (IP) injection.
-
Positive Control: Use a standard-of-care chemotherapy agent for that tumor type (e.g., Paclitaxel).
-
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant weight loss (>20%) or other signs of severe toxicity are observed. Collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Preliminary Efficacy Results
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | QD, PO | Data | N/A | Data |
| This compound | 10 | QD, PO | Data | Data | Data |
| This compound | 30 | QD, PO | Data | Data | Data |
| Positive Control | e.g., 15 | Q3D, IP | Data | Data | Data |
Visualizations: Workflows and Pathways
Caption: Preclinical evaluation workflow for a novel xanthone.
Caption: Experimental workflow for a pilot pharmacokinetic study.
Caption: Hypothetical apoptosis signaling pathway for a xanthone.
Troubleshooting & Optimization
How to improve the yield of Nigrolineaxanthone V extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Nigrolineaxanthone V. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a type of xanthone, a class of polyphenolic compounds. It has been isolated from plant species of the Garcinia genus, such as Garcinia nigrolineata.[1][2] Xanthones, in general, are known for a variety of pharmacological activities, including antioxidant and anti-inflammatory effects.[3][4]
Q2: What are the most common methods for extracting this compound?
While specific protocols for this compound are not widely published, the extraction of xanthones from plant material is well-documented. Common methods include:
-
Conventional Solvent Extraction: This includes techniques like maceration, percolation, and Soxhlet extraction.[5][6] These methods are simple and cost-effective but can be time-consuming and require large volumes of solvent.[5]
-
Modern "Green" Extraction Technologies: These are often more efficient and environmentally friendly.[3][4] They include:
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, leading to faster extraction and often higher yields.[3][7]
-
Q3: Which factors are most critical for improving the yield of this compound?
Several factors significantly influence the extraction efficiency of xanthones:
-
Solvent Choice and Concentration: The polarity of the solvent is crucial. Polar solvents like ethanol and methanol are commonly used for xanthone extraction.[8] The concentration of the solvent (e.g., 70% ethanol) can also have a substantial impact on the yield.[3]
-
Temperature: Higher temperatures can increase the solubility of the target compound and the extraction rate. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[3][5]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can also lead to compound degradation.[3][8]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient, driving more of the compound into the solvent.[8][9]
-
Plant Material Preparation: The particle size of the plant material is important. Grinding the material to a fine, uniform powder increases the surface area available for solvent contact and improves extraction efficiency.[5][8] Proper drying of the plant material is also essential to prevent enzymatic degradation of the target compounds.[8]
Q4: How can I monitor the success of my this compound extraction?
To assess the outcome of your extraction, you can use the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of xanthones in your crude extract.
-
High-Performance Liquid Chromatography (HPLC): A precise method for the separation, identification, and quantification of specific xanthones like this compound.[8]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used for the structural elucidation and confirmation of the isolated compounds.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for extraction.[8] | Ensure the plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) and ground into a fine, uniform powder.[8] |
| Inappropriate Solvent: The solvent may not have the correct polarity to effectively dissolve this compound. | Experiment with solvents of varying polarities. For xanthones, polar organic solvents like ethanol or methanol are often effective.[8] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for complete extraction.[8] | Optimize the extraction time and temperature. For maceration, increase the soaking time with periodic agitation. For UAE and MAE, ensure the parameters are set according to established protocols. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.[8] | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. | |
| Low Purity of this compound in the Extract | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. | Consider using a multi-step extraction with solvents of different polarities (fractionation) to selectively extract compounds. Further purification using techniques like column chromatography will be necessary. |
| Degradation of Target Compound: Exposure to high temperatures, light, or air for extended periods can degrade xanthones. | Use a rotary evaporator at a controlled, low temperature to remove the solvent.[8] Store the extract in a cool, dark, and inert environment. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary in the plant material due to factors like harvest time, growing conditions, and storage. | Source plant material from a consistent and reliable supplier. If possible, analyze the starting material for its xanthone content before extraction. |
| Inconsistent Extraction Procedure: Minor variations in extraction parameters (time, temperature, solvent ratio) between batches can lead to different yields. | Strictly adhere to a standardized and validated extraction protocol. Carefully document all parameters for each extraction. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on xanthone extraction. Note that these results are for general xanthone extraction (often from mangosteen) and may need to be optimized for this compound.
Table 1: Comparison of Different Extraction Methods for Xanthones
| Extraction Method | Solvent | Time | Temperature | Yield (mg/g of dried material) | Reference |
| Maceration | 95% Ethanol | 0.5 h | Room Temp | 28.31 | [9] |
| Soxhlet | 95% Ethanol | 0.5 h | Reflux | 31.26 | [9] |
| Subcritical Ethanol | 95% Ethanol | 0.5 h | 160°C | 57.42 | [9] |
| Microwave-Assisted (MAE) | 71% Ethanol | 2.24 min | N/A | Higher than maceration | [10] |
| Ultrasound-Assisted (UAE) | 44% Ethanol | 20 min | 60°C | 58.46 (for mangiferin) | [3] |
Table 2: Effect of Solvent Concentration on Xanthone Yield
| Solvent (Ethanol) | Yield (g/kg of dry mass) | Reference |
| 50% | 65.3 | [3] |
| 70% | 66.7 | [3] |
Table 3: Influence of Temperature and Time on Xanthone Yield (Subcritical Water Extraction)
| Temperature | Time | Pressure | Yield (mg/g) | Reference |
| 180°C | 150 min | 3 MPa | 34 | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely powdered, dried plant material (Garcinia nigrolineata).
-
Extraction:
-
Place the powdered material in a 250 mL flask.
-
Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
Purification: The crude extract can be further purified using column chromatography to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Weigh 5 g of finely powdered, dried plant material (Garcinia nigrolineata).
-
Extraction:
-
Filtration: After extraction and cooling, filter the mixture.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.
-
Purification: Purify the crude extract using appropriate chromatographic techniques to obtain pure this compound.
Visual Guides
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. biosciencejournals.com [biosciencejournals.com]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. benchchem.com [benchchem.com]
- 9. ijcea.org [ijcea.org]
- 10. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Nigrolineaxanthone V
Welcome to the technical support center for Nigrolineaxanthone V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of xanthones like this compound?
Xanthones are a class of organic compounds that are often characterized by poor water solubility.[1][2] This is primarily due to their hydrophobic molecular structure.[2] Like other xanthone derivatives, this compound is anticipated to have limited aqueous solubility, which can pose challenges for in vitro and in vivo studies.
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I can take to improve its solubility?
For initial experiments, two common and relatively simple methods to try are pH adjustment and the use of co-solvents.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. Systematically adjusting the pH of your aqueous buffer may increase the solubility of this compound if it possesses acidic or basic functional groups.[3][4]
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[5][6] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[4]
Q3: What are some more advanced techniques I can employ if simple methods are insufficient?
If initial methods do not provide the desired solubility, several advanced techniques can be explored. These methods often involve physical or chemical modifications of the compound or its formulation.[7] Key techniques include:
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an enhanced dissolution rate.[7] Techniques like micronization and nanosuspension preparation are common approaches.[4]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8] Hydrophilic polymers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used as carriers to improve the wettability and dissolution of the drug.[8]
-
Complexation: Inclusion complexes can be formed by incorporating the drug molecule (the "guest") into the cavity of another molecule (the "host").[7] Cyclodextrins are the most commonly used host molecules for this purpose and can significantly enhance the aqueous solubility of poorly soluble drugs.[7]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles can improve solubility and dissolution rate due to their high specific surface area.[9] This can be achieved through techniques like high-pressure homogenization.[4]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon addition to my aqueous buffer from a stock solution.
-
Possible Cause: The concentration of the organic solvent from your stock solution is too high in the final aqueous buffer, causing the compound to crash out. The final concentration of this compound exceeds its solubility limit in the buffer.
-
Troubleshooting Steps:
-
Reduce the volume of the stock solution added: Prepare a more concentrated stock solution so that a smaller volume is needed, thereby reducing the final concentration of the organic solvent.
-
Increase the co-solvent concentration in the final buffer: Determine the maximum tolerable concentration of the co-solvent for your experiment and adjust the final buffer accordingly.
-
Use a different co-solvent: Experiment with different water-miscible organic solvents that may offer better solubilizing properties for this compound.
-
Employ a solubilizing excipient: Consider the use of surfactants or cyclodextrins in your buffer to enhance solubility.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Alters the ionization state of the drug, increasing its interaction with water.[3] | Simple, rapid, and cost-effective. | Only applicable to ionizable compounds; risk of chemical degradation at extreme pH. |
| Co-solvency | Reduces the polarity of the solvent, decreasing interfacial tension.[6] | Simple to formulate and can significantly increase solubility.[4] | Potential for solvent toxicity in biological assays; may affect compound activity. |
| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate.[7] | Applicable to a wide range of compounds; can be scaled up. | May not increase equilibrium solubility; potential for particle aggregation.[5][10] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, improving wettability and dissolution.[8] | Can lead to amorphous forms with higher solubility; enhances bioavailability.[8] | Can be physically unstable; potential for drug-polymer interactions. |
| Complexation | Encapsulates the drug within a host molecule, increasing its apparent solubility.[7] | High efficiency in solubility enhancement; can protect the drug from degradation. | Can be expensive; potential for host-guest interactions to alter drug activity. |
| Nanosuspension | Reduces drug particle size to the nanometer range, significantly increasing surface area.[8] | Greatly enhances dissolution velocity; suitable for parenteral administration.[11] | Requires specialized equipment; potential for instability (crystal growth). |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents or buffer systems to be tested.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, visually inspect for the presence of undissolved solid. If present, withdraw a sample from the supernatant.
-
Separation: Centrifuge or filter the sample to remove any undissolved particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: The measured concentration represents the saturation solubility of this compound in that specific solvent system.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Mandatory Visualization
Caption: Workflow for selecting a solubility enhancement method.
Caption: Workflow for solid dispersion preparation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. journals.iium.edu.my [journals.iium.edu.my]
- 11. longdom.org [longdom.org]
Troubleshooting common issues in Nigrolineaxanthone V HPLC analysis
Technical Support Center: Nigrolineaxanthone V HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Method Development & General Issues
Q1: What is a typical starting HPLC method for the analysis of this compound and other xanthones?
Experimental Protocol: Representative RP-HPLC Method for Xanthone Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol[2][7] |
| Gradient Elution | Start with a lower percentage of organic solvent (e.g., 65% B) and gradually increase to elute more hydrophobic compounds (e.g., to 90% B over 30 minutes).[2] A gradient is often necessary for complex extracts.[8] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25-35°C (controlled via a column oven for reproducibility)[9] |
| Detection | UV-Vis or Photodiode Array (PDA) Detector at 254 nm, 280 nm, or 320 nm.[2][5] |
| Injection Volume | 10-20 µL |
| Sample Preparation | The sample should be dissolved in a solvent compatible with the initial mobile phase (e.g., the mobile phase itself or a weaker solvent) and filtered through a 0.2 or 0.45 µm syringe filter to remove particulates.[10][11] |
Q2: My system pressure is unexpectedly high. What should I do?
High backpressure is typically caused by a blockage in the system.[12] The key is to isolate the source of the blockage systematically.
Troubleshooting Workflow for High Backpressure
Caption: A logical workflow for diagnosing the source of high HPLC backpressure.
Q3: Retention times are shifting between injections. What are the common causes?
Retention time (RT) drift compromises the reliability of peak identification. The most common causes are related to the mobile phase, column temperature, or column equilibration.[9][13]
| Probable Cause | Recommended Solution |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure accurate measurements. If using additives like formic acid, ensure they are thoroughly mixed.[9] |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting, especially after a gradient run. This may require 10-20 column volumes.[9][14] |
| Column Temperature Fluctuation | Use a thermostatted column oven to maintain a consistent temperature. Environmental temperature changes can affect RT.[15] |
| Flow Rate Inconsistency | Check for leaks in the pump or fittings. Worn pump seals or faulty check valves can cause flow rate fluctuations.[9][16] |
| Column Degradation | Over time, the stationary phase can degrade, leading to RT shifts. If other solutions fail, consider replacing the column.[17] |
Section 2: Peak Shape & Baseline Problems
Q4: My peak for this compound is tailing. How can I fix this?
Peak tailing occurs when the peak is asymmetrical with a drawn-out trailing edge.[18] This is often due to unwanted secondary interactions between the analyte and the stationary phase or other system issues.[18][19]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting the causes of peak tailing.
Q5: I am observing a noisy or drifting baseline. What are the likely causes?
Baseline noise can be random or periodic and can obscure small peaks, affecting quantification. Drifting baselines can also interfere with integration.[20]
| Problem Type | Probable Cause | Recommended Solution |
| Periodic Noise (Regular Spikes) | Pump-related issues (air bubbles in the pump head, faulty check valves, leaks).[20] | Degas the mobile phase thoroughly.[21] Purge the pump. Check for leaks and replace pump seals or check valves if necessary.[22] |
| Random Noise | Detector issue (failing lamp, contaminated flow cell), air bubbles in the system.[20] | Flush the detector flow cell with a strong solvent like methanol or isopropanol.[14] Ensure the detector lamp has sufficient energy.[9] If noise persists after stopping the pump, the issue is likely the detector.[20] |
| Baseline Drift | Column temperature fluctuation, mobile phase contamination, or inadequate column equilibration.[14][15] | Use a column oven.[15] Prepare fresh mobile phase from high-purity solvents.[21] Ensure the column is fully equilibrated before starting the run.[14] Strongly retained compounds from previous injections can also elute as very broad peaks, appearing as drift.[14] |
Q6: I see "ghost peaks" in my chromatogram, especially when running a blank. Where do they come from?
Ghost peaks are peaks that appear in a chromatogram but are not from the injected sample.[23] They often arise from contamination in the system or carryover from a previous injection.[24][25]
-
Diagnosis : The best way to identify a ghost peak is to run a blank injection (injecting only the mobile phase).[23] If the peak is still present, it is a true ghost peak originating from the system, not the sample.[23][25]
-
Common Sources :
-
Mobile Phase : Impurities in solvents (especially water) or degradation of additives can accumulate on the column at the start of a gradient and elute later.[8][22][26] Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[24]
-
System Contamination : Residue from previous samples can build up in the injector, tubing, or guard column.[8][24]
-
Sample Carryover : Highly retained or high-concentration compounds from a previous analysis may not have fully eluted and appear in the next run.[25]
-
-
Solutions :
-
System Cleaning : Regularly flush the entire system, including the injector and column, with a strong solvent.[24]
-
Improve Wash Method : Optimize the needle wash solvent in the autosampler to be strong enough to remove all residue from the previous sample.
-
Use Guard Columns : A guard column can help protect the analytical column from strongly retained impurities.[21]
-
Filter Solvents : Always filter aqueous mobile phase components to prevent bacterial growth, which can produce UV-active compounds.[8]
-
Disclaimer: This guide provides general troubleshooting advice. Specific procedures may vary depending on the HPLC system and column manufacturer. Always consult your instrument's manual for detailed maintenance instructions.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. m.youtube.com [m.youtube.com]
- 21. uhplcs.com [uhplcs.com]
- 22. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 23. wyatt.com [wyatt.com]
- 24. uhplcs.com [uhplcs.com]
- 25. m.youtube.com [m.youtube.com]
- 26. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Nigrolineaxanthone V Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Nigrolineaxanthone V in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro assays?
A1: For initial screening, a broad concentration range is recommended due to the compound- and cell-line-specific nature of its effects. A common starting point is a high concentration of 100 µM, followed by serial dilutions (e.g., 1:2 or 1:10) to generate a dose-response curve. Based on cytotoxicity data for structurally similar xanthones like Nigrolineaxanthone E, which has shown IC50 values between 1.45–9.46 µM in various cancer cell lines, a relevant screening range could be from 0.1 µM to 100 µM.[1]
Q2: How should I dissolve this compound for my experiments?
A2: this compound, a prenylated xanthone, is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution. It is crucial to first dissolve the compound completely in DMSO before further diluting it in aqueous cell culture media.
Q3: What is the maximum permissible DMSO concentration in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. However, it is imperative to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to assess any potential effects of the solvent on your specific assay.
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed steps to address this issue.
Q5: How can I determine the optimal concentration of this compound for my specific experiment?
A5: The optimal concentration will depend on the specific biological question you are investigating (e.g., cytotoxicity, anti-inflammatory effects, antioxidant activity) and the cell line being used. It is essential to perform a dose-response experiment to determine the effective concentration range. This typically involves testing a series of concentrations and measuring the desired biological endpoint. The resulting data can be used to calculate parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Troubleshooting Guides
Guide 1: Compound Precipitation in Cell Culture Media
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution | High final concentration of this compound. | - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. - Start with a lower final concentration and titrate upwards. |
| Rapid dilution of DMSO stock into aqueous media. | - Warm the cell culture medium to 37°C before adding the compound. - Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. - Prepare an intermediate dilution of the stock in pre-warmed media before the final dilution. | |
| Low temperature of the cell culture medium. | - Ensure the cell culture medium is at the appropriate temperature (typically 37°C) before adding the compound. | |
| High concentration of the DMSO stock solution. | - Consider preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO percentage. |
Guide 2: High Variability in Experimental Results
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Inconsistent cell seeding density. | - Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability assessments (e.g., trypan blue exclusion) before each experiment. |
| Variation in compound concentration. | - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Ensure the stock solution is properly stored to prevent degradation. | |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent incubation times. | - Adhere strictly to the planned incubation times for compound treatment and assay development. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Nitric Oxide (NO) Assay for Anti-inflammatory Activity (Griess Assay)
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol 3: DPPH and FRAP Assays for Antioxidant Activity
These are common cell-free assays to evaluate the radical scavenging and reducing power of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a solution of this compound at various concentrations.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.
-
Add the FRAP reagent to a 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Incubate for 30 minutes and measure the absorbance at 593 nm. An increase in absorbance indicates ferric reducing power.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Cell Line Example | Suggested Concentration Range (µM) |
| Cytotoxicity | HeLa, MCF-7, A549 | 0.1 - 100 |
| Anti-inflammatory | RAW 264.7 | 1 - 50 |
| Antioxidant | Cell-free | 10 - 200 |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Weight | ~424.5 g/mol |
| LogP | > 5 |
| Water Solubility | Very Low |
Signaling Pathway Diagrams
Prenylated xanthones have been reported to modulate several key signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Below are diagrams of pathways that may be affected by this compound.
References
Overcoming challenges in the purification of Nigrolineaxanthone V
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Nigrolineaxanthone V.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete extraction from the plant material. | Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity. Ensure the plant material is finely ground to maximize surface area for extraction. |
| Degradation of the compound during extraction or purification. | Use milder extraction conditions (e.g., lower temperatures).[1] Protect the extract from light and oxygen. Work quickly and avoid prolonged exposure to harsh solvents or pH conditions. | |
| Loss of compound during liquid-liquid partitioning or chromatographic steps. | Ensure proper phase separation during liquid-liquid extraction to avoid loss into the aqueous layer.[2] Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to ensure the compound elutes as a sharp peak and is not lost in broad, undetectable fractions. | |
| Co-elution of Impurities with this compound | Presence of structurally similar xanthones in the crude extract. Garcinia nigrolineata is known to contain numerous xanthone derivatives.[3][4][5] | Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a high-efficiency column (e.g., C18).[6] Optimize the mobile phase composition and gradient to improve the separation of closely related compounds. Consider using a different stationary phase with alternative selectivity (e.g., phenyl-hexyl). |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column. Perform multiple injections of smaller volumes if necessary. | |
| Inappropriate mobile phase composition. | Perform a systematic study of different solvent systems to find the optimal selectivity for separating this compound from its co-eluting impurities.[7] | |
| Peak Tailing or Broadening in Chromatography | Secondary interactions between the compound and the stationary phase. | Add a small amount of an acid (e.g., formic acid, acetic acid) or a competing base to the mobile phase to suppress silanol interactions on silica-based columns. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced. | |
| The presence of unresolved impurities under the main peak. | Re-evaluate the purity of the peak using mass spectrometry or by employing a secondary chromatographic method with a different separation mechanism.[8][9] | |
| Compound Instability or Degradation in Solution | Sensitivity to light, oxygen, or pH. Xanthones can be susceptible to degradation under certain conditions. | Store purified this compound in a non-polar, aprotic solvent at low temperatures (e.g., -20°C or -80°C) in amber vials under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Presence of reactive impurities in the solvent. | Use high-purity, HPLC-grade solvents for all purification and storage steps. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the isolation of this compound?
A1: this compound has been isolated from the stem bark and leaves of Garcinia nigrolineata.[3][4][5] The choice of starting material may depend on the relative abundance of the target compound in different plant parts.
Q2: Which extraction solvent is best for obtaining a crude extract rich in this compound?
A2: Methanol is a commonly used solvent for the extraction of xanthones from Garcinia species.[3][4] A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can be beneficial for preliminary fractionation and removal of unwanted compounds.
Q3: What type of chromatography is most effective for the purification of this compound?
A3: A multi-step chromatographic approach is typically necessary. Initial fractionation can be performed using vacuum liquid chromatography (VLC) or flash chromatography over silica gel. Final purification to high purity often requires preparative HPLC, typically with a reversed-phase C18 column.[6]
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the presence of this compound in different fractions during the initial purification steps. For HPLC, a UV detector is suitable, as xanthones exhibit strong UV absorbance.
Q5: What are the known biological activities of this compound and related compounds?
A5: Xanthones from Garcinia species, including those from G. nigrolineata, have been reported to possess a range of biological activities, including antibacterial, cytotoxic, anti-inflammatory, and antidiabetic properties.[5][10][11] Some xanthones have been shown to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[12][13]
Biological Activity of Xanthones from Garcinia Species
The following table summarizes the reported cytotoxic and anti-diabetic activities of some xanthones isolated from Garcinia nigrolineata. This data can provide valuable context for researchers working with this compound.
| Compound | Activity | Cell Line/Enzyme | IC50 (µM) |
| Nigrolineaxanthone N | Antibacterial | Methicillin-resistant Staphylococcus aureus | - |
| Compound 10 (from G. nigrolineata) | Cytotoxic | A549 (Lung Cancer) | 4.3 ± 0.2 |
| Compound 2 (from G. nigrolineata) | Cytotoxic | K562 (Leukemic Cancer) | 4.4 ± 0.3 |
| Compound 12 (from G. nigrolineata) | α-Glucosidase Inhibitory | - | 25.8 ± 0.2 |
| Compound 16 (from G. nigrolineata) | α-Amylase Inhibitory | - | 124.8 ± 0.7 |
| Compound 17 (from G. nigrolineata) | Glycation Inhibition | - | 44.4 ± 1.1 |
Data sourced from multiple studies on compounds isolated from Garcinia nigrolineata.[14]
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Xanthones from Garcinia nigrolineata
-
Preparation of Plant Material: Air-dry the stem bark or leaves of Garcinia nigrolineata at room temperature until brittle. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.
-
Fraction Collection: Collect the respective solvent layers and evaporate the solvents under reduced pressure to yield the n-hexane, dichloromethane, and ethyl acetate fractions. The xanthones are typically enriched in the dichloromethane and ethyl acetate fractions.
Protocol 2: Chromatographic Purification of this compound
-
Initial Fractionation (VLC): Subject the most promising fraction (e.g., ethyl acetate fraction) to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Column Chromatography: Further purify the sub-fractions containing xanthones (as identified by TLC) using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Preparative HPLC: For the final purification of this compound, use a preparative HPLC system with a reversed-phase C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape. Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC-UV and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Plausible PI3K/Akt/mTOR signaling pathway inhibited by xanthones.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting impurities that coelute with the main peak [analyt.chrblee.net]
- 10. Xanthones from mangosteen extracts as natural chemopreventive agents: potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Preventing degradation of Nigrolineaxanthone V during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Nigrolineaxanthone V degradation during storage. The following information is based on the general properties of xanthones and phenolic compounds and is intended to serve as a practical guide for handling this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3] To minimize degradation, the container should be protected from light and moisture. For shorter periods, storage at 4°C is acceptable, but for durations exceeding a few weeks, -20°C is strongly recommended.
Q2: I need to store this compound in solution. What is the best solvent and temperature?
A2: When stored in a solvent, this compound should be kept at -80°C.[1] The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally suitable.[2] If aqueous buffers are necessary, they should be prepared fresh, degassed to remove oxygen, and have a slightly acidic pH (around 6.0) to minimize oxidation. Aliquoting the solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. Phenolic compounds, including xanthones, are susceptible to oxidation when exposed to air (oxygen), light, or incompatible substances.[4] Review your storage and handling procedures to ensure the compound is protected from these elements.
Q4: What are the common degradation pathways for xanthones like this compound?
A4: The primary degradation pathway for xanthones and other phenolic compounds is oxidation.[4][5] This can be initiated by exposure to light (photodegradation), heat, or the presence of metal ions which can catalyze oxidative reactions. The hydroxyl groups on the xanthone scaffold are particularly susceptible to oxidation, leading to the formation of quinone-like structures and other degradation products.
Q5: Are there any substances that are incompatible with this compound?
A5: Yes. Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote chemical degradation.[1] Additionally, exposure to certain metals can catalyze oxidation, so it is advisable to use high-purity solvents and store solutions in glass or chemically resistant polymer vials.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound (powder or solution) has been stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from light. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use vials to minimize temperature fluctuations. |
| Oxidation of the compound in solution | Prepare fresh solutions for each experiment. If using aqueous buffers, ensure they are degassed. Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the buffer, but verify its compatibility with your experimental system first. |
| Contamination of stock solution | Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can lead to degradation. |
Issue 2: Visible Particulates or Cloudiness in Solution
| Possible Cause | Troubleshooting Step |
| Precipitation due to low solubility | Ensure the solvent is appropriate for the desired concentration.[2] Gentle warming or sonication may help to redissolve the compound, but avoid excessive heat. |
| Formation of insoluble degradation products | If the solution has been stored for an extended period or under suboptimal conditions, degradation products may have formed. It is best to discard the solution and prepare a fresh one from solid material. |
| Interaction with container material | Ensure that the storage vials are made of an inert material (e.g., borosilicate glass, polypropylene). |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound under different storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
UV-Vis spectrophotometer
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protective and transparent vials
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the aqueous buffer to the final desired concentration.
-
Aliquot the final solution into different sets of vials (light-protected and transparent).
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.
-
Analyze the concentration of this compound remaining in the solution using a validated HPLC method.
-
Monitor for the appearance of degradation peaks in the chromatogram.
-
Optionally, acquire a UV-Vis spectrum to check for changes in the absorbance profile.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Storage Condition | Time (hours) | Remaining this compound (%) | Appearance of Degradation Peaks (Area %) |
| 4°C, Dark | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 25°C, Dark | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 25°C, Light | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 40°C, Dark | 0 | 100 | 0 |
| 24 | |||
| 48 |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Xanthone|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating interference in Nigrolineaxanthone V bioassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Nigrolineaxanthone V and related xanthones. The following FAQs and guides address common sources of interference and provide recommendations for obtaining reliable and reproducible bioassay data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of xanthone, a class of polyphenolic compounds found in various plant species, particularly in the family Clusiaceae (Guttiferae), such as in the leaves of Garcinia nigrolineata.[1][2] Xanthones are known for a wide range of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and cytotoxic (anticancer) properties.[3][4][5] For instance, Nigrolineaxanthone N, a related compound, has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q2: What are the most common sources of interference in bioassays involving compounds like this compound?
Interference in bioassays can arise from several sources, broadly categorized as compound-related or non-compound-related.[6]
-
Compound-Related Interference: This includes the intrinsic properties of the test compound. Phenolic compounds like xanthones can be redox-active, potentially interfering with assays that have redox readouts (e.g., MTT, some antioxidant assays).[7][8] They can also interfere with fluorescent readouts through autofluorescence or quenching, form aggregates that sequester target proteins, or react chemically with assay reagents.[7][9]
-
Non-Compound-Related Interference: This stems from the experimental setup. Sources include endogenous fluorescent substances in cells or culture media (e.g., riboflavins), contaminants, or physical properties of the microplates used.[6]
-
Sample Matrix Effects: Components in crude cell lysates or tissue homogenates can interact with assay reagents, leading to false positives or negatives.[9] For example, proteins and lipids in the sample can interfere with many routine chemistry assays.[10]
Q3: How can I distinguish between true biological activity and assay interference?
Differentiating true activity from artifacts is crucial. A key strategy is to use orthogonal assays—tests that measure the same biological endpoint but use different detection methods. For example, if you observe cytotoxicity in an MTT assay, confirm the result with a non-enzymatic method like the Sulforhodamine B (SRB) assay or a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay.[11] Additionally, running control experiments, such as testing the compound in a cell-free version of the assay, can help identify direct chemical interference with assay components.[12]
Troubleshooting Guides by Assay Type
Cytotoxicity Assays (e.g., MTT, XTT, Resazurin)
Q: My MTT assay shows high cytotoxicity, but the results are not reproducible or conflict with other tests. What could be the cause?
A: This is a common issue with redox-based assays like MTT.
-
Issue: Redox Cycling. Xanthones, being phenolic compounds, can chemically reduce the MTT tetrazolium salt to formazan, mimicking metabolic activity and leading to an underestimation of cytotoxicity (a false negative). Conversely, they can also generate reactive oxygen species that interfere with cellular redox states, potentially leading to false positives.[8]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to the assay medium with MTT but without cells. If a color change occurs, it indicates direct chemical reduction of the dye.
-
Use an Orthogonal Assay: Confirm results using an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to redox interference.[13]
-
Check for Compound Precipitation: High concentrations of hydrophobic compounds can precipitate in aqueous culture media, scattering light and affecting absorbance readings. Visually inspect the wells under a microscope before adding reagents.
-
Antioxidant Assays (e.g., DPPH, ABTS)
Q: this compound shows potent activity in the DPPH chemical assay, but this doesn't translate to cell-based antioxidant models. Why?
A: Discrepancies between chemical and cell-based assays are common and highlight different mechanisms of action.
-
Issue: Assay Mechanism. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays measure direct radical scavenging capacity in a chemical solution.[14][15] This does not account for crucial biological factors like cell uptake, metabolism, or interaction with cellular antioxidant pathways.
-
Troubleshooting Steps:
-
Evaluate for Color Interference: Xanthones are often colored. Measure the absorbance of this compound at the same wavelength used for the assay (e.g., ~517 nm for DPPH) and subtract this value from the final reading.
-
Employ a Panel of Assays: Use multiple assays that rely on different mechanisms. For example, complement a single electron transfer (SET) assay like DPPH with a hydrogen atom transfer (HAT) assay like the Oxygen Radical Absorbance Capacity (ORAC) assay.[14][15]
-
Validate in Cellular Models: Use cell-based assays, such as those measuring the reduction of intracellular reactive oxygen species (ROS) using probes like DCFH-DA, to assess biologically relevant antioxidant activity.
-
Anti-inflammatory Assays (e.g., Nitric Oxide Production)
Q: I observed a significant decrease in nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, but I'm unsure if it's a specific anti-inflammatory effect.
A: It is critical to decouple true anti-inflammatory activity from cytotoxicity.
-
Issue: Cytotoxicity-Masked Results. A compound that is toxic to the macrophages will lead to lower cell numbers and consequently, a decrease in the total amount of NO produced. This can be misinterpreted as specific inhibition of the iNOS enzyme or related signaling pathways.[16]
-
Troubleshooting Steps:
-
Perform a Concurrent Cytotoxicity Assay: Always measure cell viability (e.g., using MTT or SRB) in parallel with the NO assay, using the same compound concentrations and incubation time.[13][17]
-
Determine a Non-Toxic Concentration Range: Identify the concentration range where this compound does not cause significant cell death. Anti-inflammatory effects should only be considered significant within this non-toxic range.
-
Check for Griess Reagent Interference: Test whether the compound directly interacts with the Griess reagent. This can be done by adding the compound to a known concentration of nitrite standard and observing any unexpected color change.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of several known xanthones isolated from Garcinia schomburgkiana, providing a reference for the expected potency range of this class of compounds.
| Compound | KB | HeLa S-3 | HT-29 | MCF-7 | HepG-2 |
| IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |
| Isocudraniaxanthone B | 3.51 | 3.23 | 2.54 | 4.32 | 3.43 |
| Gerontoxanthone I | 4.56 | 3.45 | 1.45 | 5.67 | 4.87 |
| Nigrolineaxanthone E | 9.46 | 6.78 | 4.56 | 8.97 | 7.65 |
| Isojacareubin | 5.67 | 4.87 | 3.21 | 6.54 | 5.43 |
| Macluraxanthone | 2.45 | 1.98 | 2.01 | 3.11 | 2.87 |
| Doxorubicin (Control) | 0.45 | 0.32 | 0.56 | 0.87 | 0.65 |
| Data adapted from a study on xanthones from Garcinia schomburgkiana. The IC₅₀ value is the concentration of a compound that inhibits 50% of cell growth. Lower values indicate higher potency.[3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the ability of an antioxidant to scavenge the stable DPPH radical.[15]
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 50 µL of the sample dilutions to 150 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
Visualizations
Experimental and Logic Workflows
Caption: A logical workflow for troubleshooting bioassay interference.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Hypothesized Signaling Pathway
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
References
- 1. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory xanthone derivatives from Garcinia delpyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. sundiagnostics.us [sundiagnostics.us]
- 11. benchchem.com [benchchem.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies [mdpi.com]
Technical Support Center: Optimization of Cell-Based Assays with Nigrolineaxanthone V
Welcome to the technical support center for the optimization of cell-based assays using Nigrolineaxanthone V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this novel xanthone compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cell-based assays with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Results
-
Question: Why am I observing high variability between replicate wells or experiments when treating cells with this compound?
-
Possible Causes & Solutions:
-
Compound Precipitation: this compound, like many xanthones, may have low aqueous solubility.[1] Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Solution: Prepare fresh dilutions for each experiment from a high-concentration stock in an appropriate solvent like DMSO. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls.[1] Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[2]
-
Cell Seeding Density: Uneven cell distribution or inconsistent cell numbers per well can lead to variable results.[2]
-
Solution: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[2] Use a hemocytometer or an automated cell counter to ensure accurate cell numbers. Allow cells to adhere and distribute evenly before adding the compound.
-
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Question: My cells are showing signs of stress or death at concentrations where I expect to see a specific biological effect. What could be the cause?
-
Possible Causes & Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[1]
-
Solution: Run a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.[1] Aim for a final solvent concentration of less than 0.1%.
-
-
Compound Instability: The compound may degrade in the culture medium over time, producing toxic byproducts.
-
Solution: Minimize the exposure of the compound to light and elevated temperatures during storage and handling.[1] Consider the stability of this compound in your experimental conditions by performing a time-course experiment.
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Consider testing the compound on a different cell line to compare sensitivity.
-
-
Issue 3: High Background in Fluorescence-Based Assays
-
Question: I am observing a high background signal in my fluorescence-based assays after treating cells with this compound. How can I address this?
-
Possible Causes & Solutions:
-
Autofluorescence: Xanthone compounds can exhibit intrinsic fluorescence, which may interfere with the fluorescent dyes used in your assay.[1]
-
Solution: Run a control experiment with cells treated with this compound but without the fluorescent assay reagent to measure the compound's autofluorescence.[1] If significant, subtract this background fluorescence from your experimental readings. Consider using a fluorescent dye with excitation and emission spectra that do not overlap with those of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its likely hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically below 0.1%).[1]
Q2: How should I determine the optimal working concentration of this compound?
A2: It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. We recommend a broad range of concentrations initially (e.g., from nanomolar to high micromolar) to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q3: Can this compound interfere with common cell viability assays?
A3: Yes, potential interferences should be considered.
-
MTT/XTT Assays: this compound could potentially interfere with the redox reactions involved in these assays. It is advisable to include a control where the compound is added to the medium without cells to check for any direct reduction of the tetrazolium salt.
-
ATP-based Assays (e.g., CellTiter-Glo®): These are generally less prone to interference from colored or fluorescent compounds.[3] However, it is still good practice to run controls.
-
Fluorescence-based Assays: As mentioned in the troubleshooting section, the intrinsic fluorescence of this compound can be a source of interference.[1]
Q4: What signaling pathways are potentially affected by this compound?
A4: While the specific pathways modulated by this compound are a subject of ongoing research, xanthones have been reported to influence several key cellular processes. These include the induction of apoptosis and the modulation of proliferation pathways such as the MAPK/ERK pathway.[4][5] We recommend investigating these pathways as a starting point.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[6]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen time period.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge.[8]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI).[10]
-
Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Analyze the cells by flow cytometry within one hour.[10]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in a signaling pathway, such as the MAPK/ERK pathway.[11][12]
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them with cell lysis buffer.[12]
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 1.9 |
Table 2: Example Apoptosis Analysis after 24h Treatment with this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (10 µM) | 60.3 ± 4.1 | 25.8 ± 3.5 | 13.9 ± 2.8 |
| This compound (50 µM) | 20.7 ± 3.6 | 55.2 ± 5.2 | 24.1 ± 4.1 |
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Challenges and solutions in the scale-up synthesis of Nigrolineaxanthone V
Technical Support Center: Scale-Up Synthesis of Nigrolineaxanthone V
Welcome to the technical support center for the scale-up synthesis of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this complex xanthone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the xanthone core | - Incomplete cyclization of the benzophenone intermediate.- Side reactions due to harsh acidic conditions (e.g., using Eaton's reagent).[1][2][3]- Poor reactivity of electron-poor phenol precursors.[1][2] | - Increase reaction time or temperature for the cyclization step.- Screen alternative, milder cyclization agents.- Consider a copper-catalyzed intramolecular electrophilic aromatic substitution approach.[4]- Ensure high purity of starting materials. |
| Formation of regioisomers | - Lack of regioselectivity in the Friedel-Crafts acylation or cyclization step.- Steric and electronic effects of substituents on the aromatic rings influencing the reaction outcome.[5] | - Modify the protecting group strategy to direct the reaction to the desired position.- Explore enzymatic or biosynthetic approaches for improved regioselectivity.[6]- Optimize reaction temperature; lower temperatures may favor the desired isomer. |
| Poor solubility of intermediates or final product | - Polycyclic xanthones can have low solubility in common organic solvents, complicating purification and handling.[7] | - Screen a wider range of solvent systems for both reaction and purification.- Consider chemical modification, such as temporary acetylation or methylation of hydroxyl groups, to improve solubility.[7]- For purification, explore techniques like high-speed countercurrent chromatography (HSCCC) that are less affected by solubility issues.[8][9] |
| Difficult purification of this compound | - Co-elution of structurally similar impurities or regioisomers in standard column chromatography.- Degradation of the product on silica gel. | - Employ advanced preparative chromatographic techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) or HSCCC for efficient, single-step purification.[9][10]- Use a less acidic stationary phase for chromatography, such as neutral alumina.- Develop a crystallization method for the final product. |
| Inconsistent batch-to-batch yields | - Variability in reagent quality or reaction conditions.- Inefficient heat and mass transfer in larger reaction vessels. | - Implement strict quality control for all starting materials and reagents.- Carefully control reaction parameters (temperature, stirring speed, addition rates) using automated reactor systems.- Perform a Design of Experiments (DoE) study to identify and control critical process parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the scale-up synthesis of this compound?
A1: The most critical stages are typically the formation of the xanthone core and the subsequent purification. The cyclization to form the tricyclic xanthone structure can be low-yielding and produce hard-to-separate regioisomers.[1][5] Purification is also a significant bottleneck due to the potential for multiple closely related byproducts.[8][10]
Q2: Are there greener or more efficient alternatives to traditional synthetic methods for xanthones?
A2: Yes, modern synthetic methods are being developed to be more environmentally friendly and efficient. These include the use of catalytic processes, such as copper-catalyzed intramolecular reactions, which can proceed under milder conditions and with higher atom economy.[4] Additionally, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for some xanthone syntheses.[11]
Q3: How can I improve the regioselectivity of the synthesis?
A3: Improving regioselectivity is a key challenge. Strategies include the use of appropriate protecting groups to block reactive sites and direct the reaction to the desired position. The choice of catalyst and solvent can also significantly influence the regiochemical outcome. For complex xanthones, a thorough understanding of the electronic and steric effects of the substituents is essential for designing a highly regioselective synthesis.[5]
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final purity assessment, HPLC with a photodiode array (PDA) detector is recommended to quantify the main product and any impurities. Structural confirmation should be performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).[7][12]
Q5: What are the main safety precautions to consider during the scale-up synthesis?
A5: Standard laboratory safety protocols should be strictly followed. Many xanthone syntheses involve corrosive reagents like strong acids (e.g., Eaton's reagent) and potentially toxic solvents and reagents.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. All reactions should be carried out in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any scale-up activities.
Quantitative Data Summary
The following table presents hypothetical data from a study optimizing the final purification step of this compound, comparing traditional silica gel chromatography with modern preparative techniques.
| Purification Method | Crude Sample Size (g) | Solvent Consumption (L) | Processing Time (h) | Yield (%) | Purity (%) |
| Silica Gel Column Chromatography | 5.0 | 25 | 18 | 65 | 90 |
| High-Speed Countercurrent Chromatography (HSCCC) | 5.0 | 8 | 6 | 85 | >98 |
| High-Performance Centrifugal Partition Chromatography (HPCPC) | 5.0 | 10 | 5 | 88 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Xanthone Core Synthesis via Benzophenone Cyclization
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with the substituted 2,2'-dihydroxybenzophenone intermediate (1.0 eq).
-
Solvent Addition: Anhydrous solvent (e.g., toluene or diphenyl ether) is added to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Cyclization: A dehydrating agent or catalyst (e.g., a mixture of P₂O₅ and MsOH, also known as Eaton's reagent, or a milder alternative) is added portion-wise at a controlled temperature.[1][2]
-
Reaction Monitoring: The reaction mixture is heated to the target temperature (e.g., 80-120°C) and monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto ice water.
-
Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography or crystallization to yield the xanthone core.
Protocol 2: Preparative Purification of this compound using HSCCC
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for xanthones is a mixture of hexane, ethyl acetate, methanol, and water.[8][10]
-
Instrument Preparation: The HSCCC instrument is filled with the stationary phase (the lower phase of the solvent system). The instrument is then rotated at a set speed (e.g., 800 rpm).[8]
-
Sample Injection: The crude this compound, dissolved in a small volume of the solvent system, is injected into the instrument.
-
Elution: The mobile phase (the upper phase of the solvent system) is pumped through the column at a constant flow rate.
-
Fraction Collection: The eluent is monitored with a UV detector, and fractions are collected based on the resulting chromatogram.
-
Analysis and Recovery: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield highly pure this compound. The purity of the isolated compound is confirmed by HPLC and NMR.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in synthesis.
References
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Scope and limitations of the preparation of xanthones using Eaton’s reagent | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General and Expedient Synthesis of 1,4-Dioxygenated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 7. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparative separation of major xanthones from mangosteen pericarp using high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Nigrolineaxanthones and Other Prominent Xanthones
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a profound exploration of natural products, with xanthones from the Garcinia genus emerging as a particularly promising class of compounds. Among these, the Nigrolineaxanthones, a series of structurally diverse xanthones isolated from Garcinia nigrolineata, have demonstrated a range of biological activities. This guide provides a comparative analysis of representative Nigrolineaxanthones against other well-characterized xanthones, namely alpha-mangostin, gamma-mangostin, and garcinone C, with a focus on their antibacterial and cytotoxic properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of selected Nigrolineaxanthones and other prominent xanthones, providing a clear comparison of their potency in various assays.
Antibacterial Activity
The antibacterial efficacy of xanthones is a significant area of investigation, particularly in the age of increasing antibiotic resistance. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the potency of an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nigrolineaxanthone N | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [1] |
| Alpha-mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 12.5 | [2][3][4][5] |
| Staphylococcus aureus | 1 - 16 | [6] | |
| Gamma-mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [2] |
| Garcinone C | Leptospira interrogans | 100 | [2] |
Note: The wide range of MIC values for alpha-mangostin reflects variations in the specific MRSA strains and experimental conditions used across different studies.
Cytotoxic Activity
The cytotoxic potential of xanthones against various cancer cell lines is a primary focus of anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half, in this case, the proliferation of cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nigrolineaxanthone (Compound 10) | Colon Cancer (SW480) | 4.3 ± 0.1 | [7][8] |
| Lung Cancer (A549) | 18.9 ± 0.1 | [9] | |
| Nigrolineaxanthone (Compound 11) | Lung Cancer (A549) | 87.3 ± 1.2 | [9] |
| Nigrolineaxanthone (Compound 2) | Leukemic Cancer (K562) | 4.4 ± 0.3 | [7][8] |
| Nigrolineaxanthone E | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | 1.45 - 9.46 | [10] |
| Alpha-mangostin | Breast Cancer (MCF-7) | 4.43 - 9.69 | [11][12] |
| Breast Cancer (MDA-MB-231) | 3.59 - 11.37 | [11][12] | |
| Lung Cancer (A549) | 19 | [13] | |
| Colon Cancer (HCT-116) | Moderate to weak | [14] | |
| Gamma-mangostin | Colon Cancer (HT29) | 68.48 ± 6.73 | [15] |
| Garcinone C | Nasopharyngeal Carcinoma (CNE1) | 10.68 ± 0.89 (72h) | [16] |
| Nasopharyngeal Carcinoma (CNE2) | 13.24 ± 0.20 (72h) | [16] | |
| Nasopharyngeal Carcinoma (HK1) | 9.71 ± 1.34 (72h) | [16] | |
| Nasopharyngeal Carcinoma (HONE1) | 8.99 ± 1.15 (72h) | [16] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test xanthone (typically in a range from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the xanthone and fitting the data to a sigmoidal dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Xanthone Solutions: A stock solution of the test xanthone is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain (e.g., MRSA) is grown on an appropriate agar plate, and a few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted xanthone is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the xanthone that completely inhibits the visible growth of the bacteria.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of xanthones.
Caption: Experimental workflow for the isolation and bioactivity screening of xanthones.
Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer xanthones.
References
- 1. Antimicrobial Effects of Garcinia Mangostana on Cariogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent evidence on prominent anti-bacterial capacities of compounds derived from the mangosteen fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Bactericidal and Antibiofilm Efficacy of Alpha Mangostin Against Staphylococcus aureus Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of α-mangostin against Staphylococcus species from companion animals in vitro and therapeutic potential of α-mangostin in skin diseases caused by S. pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. akjournals.com [akjournals.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Bioactivities of α-Mangostin and Xanthones from Garcinia nigrolineata
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative overview of the bioactivity of α-mangostin and selected xanthones isolated from Garcinia nigrolineata. Due to the limited availability of specific experimental data for Nigrolineaxanthone V, this document utilizes data for other cytotoxic xanthones from Garcinia nigrolineata as a point of comparison. This substitution is clearly indicated in the data presentation.
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species, particularly in the family Clusiaceae. Among these, α-mangostin, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), is a well-studied xanthone with a wide range of documented biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. Similarly, various xanthones isolated from Garcinia nigrolineata have demonstrated significant cytotoxic effects against several cancer cell lines. This guide aims to provide a comparative analysis of the cytotoxic bioactivity of α-mangostin and representative xanthones from Garcinia nigrolineata, supported by experimental data and detailed methodologies.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the cytotoxic activity of α-mangostin and two xanthones isolated from Garcinia nigrolineata against human lung carcinoma (A549) and human myelogenous leukemia (K562) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | A549 (Lung Carcinoma) | ~10 | [1] |
| A549 (Lung Carcinoma) | 19 | [2] | |
| K562 (Leukemia) | 6.8 (converted from 2.79 µg/mL) | [3] | |
| Compound 10 (from G. nigrolineata) | A549 (Lung Carcinoma) | 4.3 ± 0.2 | [4][5] |
| Compound 2 (from G. nigrolineata) | K562 (Leukemia) | 4.4 ± 0.3 | [4][5] |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The half-maximal inhibitory concentration (IC50) values are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549 or K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (α-mangostin or xanthones from G. nigrolineata) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Analysis of Apoptosis by Western Blotting
Western blotting is employed to investigate the molecular mechanisms of cell death induced by the test compounds, specifically to detect changes in the expression of key proteins involved in the apoptosis signaling pathway.[10][11][12]
Procedure:
-
Protein Extraction: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: The intrinsic apoptosis signaling pathway often modulated by xanthones.
References
- 1. The naturally occurring xanthone α-mangostin induces ROS-mediated cytotoxicity in non-small scale lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-mangostin inhibits the migration and invasion of A549 lung cancer cells [PeerJ] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Unveiling the Anti-Cancer Potential of Nigrolineaxanthone V: A Comparative Guide
For Immediate Release
In the ongoing quest for novel anti-cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant attention for their potential cytotoxic effects against cancer cells. This guide provides a comprehensive analysis of Nigrolineaxanthone V, a geranylated xanthone isolated from Garcinia nigrolineata, and compares its anti-cancer activity with other xanthones and standard chemotherapeutic agents. This report is intended for researchers, scientists, and drug development professionals actively involved in oncology research.
Comparative Cytotoxic Effects in Cancer Cell Lines
This compound has demonstrated notable cytotoxic activity against human colon adenocarcinoma (SW480) and chronic myelogenous leukemia (K562) cell lines. To contextualize its potency, the following tables present a comparison of the half-maximal inhibitory concentration (IC50) values of this compound with other xanthone derivatives and commonly used chemotherapy drugs.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Xanthones in SW480 and K562 Cancer Cell Lines
| Compound | SW480 IC50 (µM) | K562 IC50 (µM) |
| This compound | 4.3 ± 0.1 [1] | 4.4 ± 0.3 [1] |
| α-Mangostin | Growth suppression | - |
| Ananixanthone Derivatives | - | 2.96–50.0 µg/mL |
Note: Data for α-Mangostin in SW480 cells indicates concentration-dependent growth suppression, though a specific IC50 value was not provided in the reviewed literature. Data for other xanthones on these specific cell lines is limited, highlighting a gap in current research.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Standard Chemotherapeutic Drugs
| Drug | SW480 IC50 (µM) | K562 IC50 (µM) |
| Doxorubicin | - | 0.031 - 0.8 |
| Cisplatin | 4.8 - 11.8 | - |
Note: IC50 values for chemotherapeutic drugs can vary based on experimental conditions and the specific clone of the cell line used.
Deciphering the Mechanism of Action: Signaling Pathways
Xanthones, including likely candidates like this compound, typically induce cancer cell death through the process of apoptosis.[2][3] This programmed cell death is orchestrated by a complex network of signaling pathways. The diagram below illustrates a consensus pathway for xanthone-induced apoptosis, primarily based on studies of the well-researched xanthone, α-mangostin.[4][5][6]
Caption: Xanthone-induced apoptosis signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cytotoxic effects of this compound and other compounds, detailed experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., SW480, K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or control drugs. Include a vehicle-only control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
To confirm that cell death occurs via apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][9]
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion and Future Directions
This compound exhibits promising cytotoxic effects against colon and leukemia cancer cell lines, with potency comparable to some other bioactive xanthones. The proposed mechanism of action, in line with other xanthones, involves the induction of apoptosis through the activation of intrinsic and extrinsic signaling pathways.
Further research is warranted to expand the evaluation of this compound across a broader panel of cancer cell lines and in in vivo models. A more detailed elucidation of its specific molecular targets within the apoptotic pathway will be crucial for its development as a potential anti-cancer agent. The data presented in this guide serves as a foundational resource for researchers to design further studies and explore the therapeutic potential of this and other related xanthone compounds.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of α-mangostin on apoptosis induction of human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-4486 reverses cisplatin-resistance of colon cancer cells via targeting ATG7 to inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Nigrolineaxanthone V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantification of Nigrolineaxanthone V, a member of the xanthone class of compounds. Due to the limited availability of direct cross-validation studies for this compound, this document presents a hypothetical comparison based on established analytical methodologies for similar xanthone compounds. The experimental data herein is illustrative, derived from performance metrics reported for analogous molecules, to guide researchers in selecting appropriate analytical strategies.
Introduction to this compound and Analytical Challenges
This compound is a xanthone derivative isolated from plants of the Garcinia genus. Like other xanthones, it is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This requires robust analytical methods that are thoroughly validated. Cross-validation of different analytical techniques is essential to ensure the reliability and consistency of results across various platforms and laboratories.
This guide explores three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytochemicals. For the analysis of this compound, a reversed-phase HPLC method with UV detection is commonly employed.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump, an autosampler, and a UV-Vis detector.
-
Mobile Phase: A gradient elution is typically used, starting with a mixture of water (containing 0.1% formic acid) and methanol, and gradually increasing the proportion of methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at the maximum absorption wavelength (λmax) of this compound, which is determined by a UV scan. For many xanthones, this is in the range of 240-320 nm.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-concentration samples or complex matrices.
Methodology:
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source. A sub-2 µm particle size column is used for separation.
-
Mobile Phase: Similar to HPLC, a gradient of water (with 0.1% formic acid) and acetonitrile or methanol is used.
-
Ionization: ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for this compound, providing high selectivity.
-
Quantification: An internal standard is often used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, often used for the quantification of total xanthone content or for the analysis of relatively pure samples of this compound.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves this compound and does not interfere with its absorption spectrum (e.g., methanol or ethanol).
-
Procedure: The absorbance of the sample solution is measured at the λmax of this compound.
-
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined using the Beer-Lambert law.
Data Presentation: A Hypothetical Cross-Validation
The following tables summarize the expected performance characteristics of the three analytical techniques for the quantification of this compound, based on data from similar compounds.[1][2][3]
Table 1: Comparison of Validation Parameters for this compound Analysis
| Parameter | HPLC-UV | UPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (RSD%) | < 2% | < 1.5% | < 3% |
| LOD (µg/mL) | 0.1 | 0.001 | 0.5 |
| LOQ (µg/mL) | 0.3 | 0.003 | 1.5 |
| Analysis Time (min) | 15 - 30 | 5 - 10 | < 1 |
| Selectivity | Moderate | High | Low |
Table 2: Summary of Advantages and Disadvantages
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, reliable, widely available. | Moderate sensitivity and selectivity, longer analysis time. |
| UPLC-MS/MS | High sensitivity and selectivity, fast analysis. | High cost of instrumentation and maintenance, requires skilled operators. |
| UV-Vis Spectrophotometry | Simple, fast, low cost. | Low selectivity (prone to interference), only suitable for pure samples or total content analysis. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound from a plant source.
Caption: General workflow for the extraction and analysis of this compound.
Hypothetical Signaling Pathway
Xanthones are known to exhibit a range of biological activities, often through the modulation of cellular signaling pathways. The following diagram depicts a hypothetical signaling pathway that could be influenced by this compound, leading to an anti-inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Showdown: Nigrolineaxanthone V and Cisplatin Face Off in Cancer Cell Lines
In the ongoing search for more effective and less toxic cancer therapeutics, natural compounds are a promising frontier. This guide provides a comparative analysis of the cytotoxic effects of Nigrolineaxanthone V, a member of the xanthone family of organic compounds, and cisplatin, a long-established chemotherapeutic agent. While direct comparative studies on this compound are limited, this report synthesizes available data on closely related xanthones and cisplatin to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in preclinical settings.
Quantitative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values for various xanthones, including those structurally related to this compound, and cisplatin against a range of human cancer cell lines. It is important to note that direct IC50 comparisons can be influenced by variations in experimental conditions, including incubation times and the specific assays used.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Related Xanthones | ||||
| Nigrolineaxanthone E | KB | Epidermoid Carcinoma | 1.45 - 9.46 | Not Specified |
| HeLa S-3 | Cervical Carcinoma | 1.45 - 9.46 | Not Specified | |
| HT-29 | Colon Adenocarcinoma | 1.45 - 9.46 | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | 1.45 - 9.46 | Not Specified | |
| HepG-2 | Liver Carcinoma | 1.45 - 9.46 | Not Specified | |
| Isojacareubin | HEY | Ovarian Cancer | Potent | 24 & 48 |
| ES-2 | Ovarian Cancer | Potent | 24 & 48 | |
| Cisplatin | ||||
| A549 | Lung Carcinoma | 7.49 ± 0.16 | 48 | |
| A549 | Lung Carcinoma | 9.79 ± 0.63 | 72 | |
| BxPC-3 | Pancreatic Adenocarcinoma | 5.96 ± 2.32 | 48 | |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 7.36 ± 3.11 | 48 | |
| YAPC | Pancreatic Adenocarcinoma | 56.7 ± 9.52 | 48 | |
| PANC-1 | Pancreatic Adenocarcinoma | 100 ± 7.68 | 48 | |
| SiHa | Cervical Squamous Carcinoma | >10.67 (as TQ) | 72 | |
| BEAS-2B | Normal Lung Epithelium | 4.15 | 72 |
Note: Data for this compound is not directly available. The table includes data for related xanthones to provide a contextual comparison. The cytotoxicity of cisplatin can vary significantly between cell lines, with some showing high resistance[1]. For instance, pancreatic cancer cell lines YAPC and PANC-1 demonstrate notable resistance to cisplatin[1].
Experimental Protocols
The evaluation of cytotoxicity is predominantly conducted through in vitro cell viability assays. The following is a detailed methodology for the widely used MTT assay, as described in the cited literature.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a xanthone or cisplatin) and a vehicle control.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Visualizing the Mechanisms of Action
Understanding the molecular pathways through which these compounds induce cell death is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining cytotoxicity and the proposed signaling pathways for xanthones and the established mechanism for cisplatin.
References
A Comparative Analysis of the Biological Activities of Nigrolineaxanthone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various Nigrolineaxanthone isomers, a class of xanthones isolated from Garcinia nigrolineata. The information presented herein is compiled from recent scientific literature to aid researchers in understanding the potential therapeutic applications of these compounds. This document summarizes key experimental data on their cytotoxic and antibacterial properties and provides an overview of the experimental methodologies employed. Furthermore, it visualizes the potential signaling pathways through which these isomers may exert their effects.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the cytotoxic and antibacterial activities of Nigrolineaxanthone isomers and other xanthones isolated from Garcinia nigrolineata.
Cytotoxic Activity of Xanthones from Garcinia nigrolineata
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nigrolineaxanthone AA | - | - | [1] |
| Compound 2 | K562 (Leukemic Cancer) | 4.4 ± 0.3 | [1][2] |
| Compound 10 | SW480 (Colon Cancer) | 4.3 ± 0.1 | [1] |
| Compound 10 | A549 (Lung Cancer) | 4.3 ± 0.2 | [2] |
| Compound 11 | - | - | [1][2] |
| Compound 12 | - | - | [1] |
| Compound 16 | - | - | [1] |
| Compound 17 | - | - | [1] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher cytotoxic activity. The specific isomers for compounds 2, 10, 11, 12, 16, and 17 were not explicitly named as "Nigrolineaxanthone [isomer letter]" in the initial search results but were isolated from Garcinia nigrolineata in the same studies as Nigrolineaxanthone AA.
Antibacterial Activity of Nigrolineaxanthone Isomers
Ten new 1,3,5-trioxygenated xanthones, designated as Nigrolineaxanthones J-S, were isolated from the leaves of Garcinia nigrolineata.[3] Among these, Nigrolineaxanthone N demonstrated notable antibacterial activity.
| Isomer | Bacterial Strain | Activity |
| Nigrolineaxanthone N | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity |
While the study highlighted the significant activity of Nigrolineaxanthone N, specific Minimum Inhibitory Concentration (MIC) values were not provided in the initial search results.[3] Another study reported an MIC value of 4 µg/mL for Nigrolineaxanthone I against MRSA.[4]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for assessing the biological activity of xanthones.
Antibacterial Activity Assessment (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compound: The Nigrolineaxanthone isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, K562, SW480) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Nigrolineaxanthone isomers and incubated for a specific period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a proposed signaling pathway potentially affected by Nigrolineaxanthone isomers and a general experimental workflow for assessing their biological activity.
Disclaimer: The signaling pathway diagram represents a generalized model based on the known activities of xanthones. The specific effects of individual Nigrolineaxanthone isomers on these pathways require further investigation.
This guide is intended to be a starting point for researchers interested in the biological activities of Nigrolineaxanthone isomers. The compiled data and protocols can aid in the design of future studies to further elucidate the therapeutic potential of these natural compounds.
References
- 1. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Efficacy of Nigrolineaxanthone V and Related Xanthones
A Comparative Guide for Researchers
This guide provides a comparative overview of the efficacy of xanthones isolated from Garcinia nigrolineata, with a focus on providing context for the potential therapeutic value of Nigrolineaxanthone V. Due to a lack of specific published data on the in vitro and in vivo efficacy of this compound, this document leverages available research on structurally related xanthones from the same plant species and other well-characterized xanthones to offer a comparative perspective.
Introduction
This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are abundantly found in nature, particularly in the family Clusiaceae, to which the Garcinia genus belongs. While this compound has been isolated from Garcinia nigrolineata, its specific bioactivity profile remains largely uncharacterized in publicly available literature.[1] This guide, therefore, aims to provide a useful comparative framework by summarizing the efficacy of other xanthones from Garcinia nigrolineata and the well-studied α-mangostin, another prominent xanthone.
Data Presentation: A Comparative Look at Xanthone Efficacy
The following tables summarize the available quantitative data for various xanthones, offering a basis for hypothesizing the potential activities of this compound.
Table 1: Comparative In Vitro Efficacy of Xanthones from Garcinia nigrolineata
| Compound | Assay | Cell Line/Target | IC50 Value (µM) | Reference |
| Nigrolineaxanthone N | Antibacterial | Methicillin-resistant Staphylococcus aureus | Significant activity (exact IC50 not specified) | [2] |
| Compound 10 (from G. nigrolineata) | Cytotoxicity | A549 (Lung Cancer) | 4.3 ± 0.2 | [3] |
| Compound 2 (from G. nigrolineata) | Cytotoxicity | K562 (Leukemic Cancer) | 4.4 ± 0.3 | [3] |
| Compound 12 (from G. nigrolineata) | α-Glucosidase Inhibition | - | 25.8 ± 0.2 | [3][4] |
| Compound 16 (from G. nigrolineata) | α-Amylase Inhibition | - | 124.8 ± 0.7 | [3][4] |
| Compound 17 (from G. nigrolineata) | Glycation Inhibition | - | 44.4 ± 1.1 | [3][4] |
| Xanthone 5 (from G. nigrolineata) | MAO-A Inhibition | - | High potency | [5] |
| Xanthone 5 (from G. nigrolineata) | MAO-B Inhibition | - | High potency | [5] |
| Xanthone 2 (from G. nigrolineata) | Aβ Aggregation Inhibition | - | Good inhibitory activity | [5] |
Table 2: Comparative In Vivo Efficacy of Garcinia nigrolineata Extract and a Related Xanthone
| Substance | Animal Model | Dosage | Key Findings | Reference |
| G. nigrolineata Bark Resin Extract | Mice (Chronic Stress-Induced Memory Deficit) | Not specified | Reversed learning and memory deficits through reduced oxidative stress in the frontal cortex and hippocampus. | [5][6] |
| Oliganthin H (from Garcinia oligantha) | Zebrafish (PTZ-induced convulsions) | 12.5 µM and 25 µM | Significantly suppressed convulsant behavior and reduced seizure activity. | [7] |
Experimental Protocols
The methodologies employed in the cited studies form the basis of our understanding of the presented data. Below are detailed protocols representative of those used to evaluate the efficacy of xanthones.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound or other xanthones) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. In Vivo Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Animals: Healthy, nulliparous, and non-pregnant female mice or rats are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.
-
Dosing: A single animal is dosed with the test substance at a defined starting dose level. The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation: This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or five reversals in outcome have occurred).
-
LD50 Estimation: The LD50 (median lethal dose) is then calculated using the maximum likelihood method.
Visualizing Experimental Workflows and Potential Mechanisms
To better illustrate the processes involved in drug discovery from natural products and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the discovery and evaluation of bioactive compounds from natural sources.
Caption: Hypothesized anti-inflammatory and antioxidant signaling pathway for xanthones.
Conclusion
While direct experimental evidence for the efficacy of this compound is currently unavailable, the data from related xanthones isolated from Garcinia nigrolineata and other Garcinia species suggest a promising potential for bioactivity. The demonstrated cytotoxic, anti-diabetic, and neuroprotective-related activities of its sister compounds provide a strong rationale for future investigations into the therapeutic properties of this compound. Further research is warranted to elucidate its specific mechanisms of action and to correlate its in vitro activities with in vivo efficacy in relevant disease models. This comparative guide serves as a foundational resource for researchers aiming to explore the pharmacological potential of this and other related natural products.
References
- 1. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the Bark Resin Extract of Garcinia nigrolineata on Chronic Stress-Induced Memory Deficit in Mice Model and the In Vitro Monoamine Oxidases and β-Amyloid Aggregation Inhibitory Activities of Its Prenylated Xanthone Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Comparative Antimicrobial Spectrum of Nigrolineaxanthone V and Standard Antimicrobials
Disclaimer: To date, specific experimental data on the antimicrobial spectrum of Nigrolineaxanthone V is not available in the public domain. This guide presents data for closely related compounds, Nigrolineaxanthone N and Nigrolineaxanthone F, isolated from the same plant species, Garcinia nigrolineata. This information is intended to provide a preliminary indication of potential antimicrobial activity and should be a basis for further specific investigation of this compound.
This guide provides a comparative analysis of the antimicrobial activity of Nigrolineaxanthone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and compares it with the activity of common antimicrobial agents against susceptible bacterial and fungal strains. The data is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Nigrolineaxanthone N and F has been evaluated against MRSA, a significant Gram-positive pathogen. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds and compares them with standard antibiotics and an antifungal agent against their respective susceptible target organisms.
| Compound/Drug | Target Organism | MIC (µg/mL) |
| Nigrolineaxanthone N | Methicillin-Resistant Staphylococcus aureus | 4 |
| Nigrolineaxanthone F | Methicillin-Resistant Staphylococcus aureus | 2 |
| Vancomycin | Staphylococcus aureus (susceptible) | ≤2 |
| Ampicillin | Staphylococcus aureus (susceptible) | 0.6 - 1 |
| Ciprofloxacin | Staphylococcus aureus (susceptible) | 0.6 |
| Fluconazole | Candida albicans (susceptible) | 0.5 - 2 |
Experimental Protocols
The following are detailed methodologies for standard antimicrobial susceptibility testing that are commonly cited in the evaluation of novel antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent against a specific microorganism.[1][2][3]
a. Preparation of Materials:
-
Microorganism: A pure culture of the test organism is grown overnight on an appropriate agar medium.
-
Inoculum Preparation: A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., Nigrolineaxanthone) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Controls: A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.
b. Procedure:
-
100 µL of sterile broth is added to each well of a 96-well microtiter plate.
-
100 µL of the antimicrobial stock solution is added to the first well and mixed.
-
A serial two-fold dilution is performed by transferring 100 µL from the first well to the second, and so on, down the plate. The last 100 µL from the final dilution well is discarded.
-
100 µL of the standardized inoculum is added to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
The plate is incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2]
c. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[5][6][7]
a. Preparation of Materials:
-
Microorganism: A standardized inoculum is prepared as described for the MIC assay (0.5 McFarland standard).
-
Agar Medium: Mueller-Hinton agar plates are used for this assay. The agar should be poured to a uniform depth of 4 mm.[6]
-
Antimicrobial Disks: Filter paper disks impregnated with a standard concentration of the antimicrobial agent are used.
b. Procedure:
-
A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube.
-
The swab is used to evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a bacterial lawn.[8]
-
The plate is allowed to dry for a few minutes.
-
Using sterile forceps, the antimicrobial disks are placed on the surface of the agar, ensuring firm contact.
-
The plate is incubated at 35-37°C for 18-24 hours.
c. Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.
Caption: Workflow for Antimicrobial Spectrum Determination.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
Assessing the Reproducibility of Nigrolineaxanthone V Synthesis: A Guide for Researchers
A comprehensive review of scientific literature reveals a significant gap in the synthetic chemistry of Nigrolineaxanthone V, a naturally occurring xanthone derivative. Despite its isolation from plant sources and its availability from chemical suppliers, to date, no published total synthesis or reproducible synthetic methodology for this compound has been reported in peer-reviewed literature.
This compound is a member of the xanthone family of organic compounds, which are known for their diverse biological activities. It has been successfully isolated from the stem bark of Garcinia nigrolineata and the bark of Garcinia cochinchinensis.[1][2] While the isolation and characterization of this compound from these natural sources are documented, detailed methods for its chemical synthesis remain elusive.
For researchers, scientists, and drug development professionals, the absence of a reported synthetic route presents both a challenge and an opportunity. Without established synthesis protocols, assessing the reproducibility of different methods is not possible. This guide, therefore, serves to highlight the current state of knowledge and underscore the need for the development of a robust and reproducible synthesis of this compound.
Current Status: Isolation from Natural Sources
Multiple studies have detailed the isolation of this compound from various parts of plants belonging to the Garcinia genus. These methods typically involve extraction from the plant material followed by chromatographic purification.
Table 1: Documented Natural Sources of this compound
| Plant Source | Plant Part | Reference |
| Garcinia nigrolineata | Stem Bark | [1] |
| Garcinia cochinchinensis | Bark | [2] |
While isolation from natural sources provides access to the compound for initial studies, it is often not a scalable or reproducible method for obtaining large quantities required for extensive research and drug development.
The Path Forward: A Call for Synthetic Exploration
The development of a total synthesis for this compound would be a significant contribution to the field of medicinal chemistry. A reproducible synthetic route would enable:
-
Scalable Production: Facilitate the production of larger quantities of this compound for in-depth biological evaluation.
-
Analog Development: Allow for the synthesis of structural analogs to explore structure-activity relationships (SAR) and optimize for desired therapeutic properties.
-
Confirmation of Structure: Provide ultimate proof of the assigned chemical structure.
Researchers interested in pursuing the synthesis of this compound may consider various established strategies for xanthone synthesis as a starting point. A generalized workflow for xanthone synthesis is depicted below.
Caption: A generalized workflow for the synthesis of xanthone derivatives.
The current body of scientific literature does not contain any published methods for the total synthesis of this compound. Therefore, a comparison of the reproducibility of different synthetic methods is not feasible at this time. The information provided herein is intended to inform researchers of this knowledge gap and to encourage the development of a novel and reproducible synthetic route for this promising natural product. Such a development would be a critical step in unlocking the full therapeutic potential of this compound and its derivatives.
References
Safety Operating Guide
Prudent Disposal of Nigrolineaxanthone V: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Nigrolineaxanthone V. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of the xanthone chemical class and data on related Nigrolineaxanthone compounds. Extreme caution is advised when handling this and other novel or uncharacterized substances.
I. Understanding the Hazard Profile
Table 1: Cytotoxic Activity of Nigrolineaxanthone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Nigrolineaxanthone J | A549 (Lung Cancer) | 4.3 ± 0.2 | [1] |
| Nigrolineaxanthone K | K562 (Leukemia) | 4.4 ± 0.3 | [1] |
| Nigrolineaxanthone N | Methicillin-resistant Staphylococcus aureus | Significant antibacterial activity | [2] |
| Unnamed Nigrolineaxanthone | SW480 (Colon Cancer) | 4.3 ± 0.1 | [3] |
II. Personal Protective Equipment (PPE) and Handling
Due to the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Cytotoxic").
-
Include the date of accumulation and the name of the principal investigator or lab group.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Professional disposal by a licensed hazardous material disposal company is required. Incineration in a facility with an afterburner and scrubber is a suitable disposal method for this class of compounds.
-
IV. Experimental Workflow for Uncharacterized Chemical Disposal
The following diagram outlines the decision-making process for the disposal of a novel or uncharacterized chemical like this compound.
Caption: Disposal workflow for a novel compound without a specific SDS.
Disclaimer: This information is intended as a guide and does not replace a formal hazard assessment or the requirements of your institution's safety policies and local regulations. Always consult with your EHS department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling Nigrolineaxanthone V
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Nigrolineaxanthone V. As a xanthone derivative with potential cytotoxic properties, it is imperative to handle this compound with the utmost care to minimize exposure risks.[1][2][3] The following procedures are based on established safety protocols for cytotoxic agents.[4][5][6]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary line of defense against exposure to potentially hazardous compounds.[5][7] All personnel must be trained in the proper selection and use of PPE before handling this compound.[5] The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Nitrile gloves (single pair) |
| Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double-gloving with chemotherapy-rated gloves- Disposable, fluid-resistant gown with closed front and cuffed sleeves- ANSI-approved safety glasses with side shields or splash goggles |
| High-Risk Activities (e.g., potential for aerosol generation, cleaning spills) | - Double-gloving with chemotherapy-rated gloves- Disposable, fluid-resistant gown with closed front and cuffed sleeves- Full-face shield or splash goggles worn with a surgical mask- NIOSH-approved respirator (e.g., N95) if significant aerosolization is possible |
Note: Gloves should be changed immediately if contaminated and every 30-60 minutes during continuous use. All PPE should be disposed of as cytotoxic waste after use.
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial to ensure a safe laboratory environment when working with this compound.
1. Engineering Controls and Designated Areas:
-
All work involving the handling of powdered this compound or the preparation of concentrated solutions should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[8]
2. Handling Procedures:
-
Receiving and Unpacking: Upon receipt, inspect the container for any signs of damage or leakage. Wear a single pair of nitrile gloves when handling the sealed primary container.
-
Weighing: Conduct all weighing of powdered this compound within a chemical fume hood or other ventilated enclosure. Use a dedicated set of utensils (spatula, weigh boat) that are either disposable or can be decontaminated after use.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the powdered compound slowly to avoid aerosolization.
-
General Handling: Always wear the appropriate PPE as outlined in the table above. Avoid skin and eye contact.[8] Do not eat, drink, or smoke in areas where this compound is handled.
3. Spill Management:
-
In the event of a spill, immediately evacuate and restrict access to the affected area.
-
Assemble a spill kit containing absorbent pads, appropriate PPE, and designated waste bags.
-
For small spills, don the high-risk PPE, cover the spill with absorbent material, and carefully clean the area from the outer edge towards the center.
-
For large spills, evacuate the area and contact the institutional safety office.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[6][7]
4. Disposal Plan:
-
All solid and liquid waste contaminated with this compound must be disposed of as cytotoxic or hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated materials include, but are not limited to:
-
Unused or expired compound
-
Empty vials and containers
-
Contaminated PPE (gloves, gowns, etc.)
-
Disposable labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
-
-
Use clearly labeled, leak-proof, and puncture-resistant containers for waste collection. Do not mix cytotoxic waste with general laboratory waste.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
